Product packaging for clathrin heavy chain(Cat. No.:CAS No. 114899-12-6)

clathrin heavy chain

Cat. No.: B1167938
CAS No.: 114899-12-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Clathrin Heavy Chain (CHC) is an essential structural protein that forms the triskelion scaffold of clathrin-coated vesicles, which are fundamental to clathrin-mediated endocytosis (CME) and intracellular trafficking . This product is a reagent for the detection and study of CHC and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. In cellular research, CHC is a key target for investigating the internalization of receptors, such as the Transferrin receptor and GPCRs like CXCR4, and for understanding vesicular transport between the trans-Golgi network (TGN) and endosomes . The clathrin triskelion is composed of three heavy chains, each associated with a light chain, and its assembly into a polyhedral lattice on the cytosolic face of membranes facilitates the budding of vesicles . The N-terminal domain of CHC forms a beta-propeller structure that interacts with various adaptor proteins (e.g., AP1, AP2, and AP3), linking the clathrin coat to membrane cargo . Beyond its canonical role in membrane dynamics, studies have also revealed non-canonical functions for CHC, including roles in actin pedestal formation during bacterial invasion and, in its nuclear form, as a cofactor for p53-mediated transcription . Research tools targeting CHC are therefore vital for advanced studies in cell biology, neurobiology, immunology, and cancer research.

Properties

CAS No.

114899-12-6

Molecular Formula

C17H20ClN3O3

Synonyms

clathrin heavy chain

Origin of Product

United States

Molecular Structure and Biophysical Characteristics of Clathrin Heavy Chain

Domain Organization of the Clathrin Heavy Chain Polypeptide

The this compound is characterized by a distinct domain organization, often described as a leg-like structure with several subdomains wikipedia.orgmdpi.com. These domains are crucial for its interactions with adaptor proteins, other clathrin heavy chains, and clathrin light chains, ultimately facilitating the assembly of the clathrin lattice wikipedia.orgebi.ac.uk. The heavy chain can be conceptually divided into an N-terminal domain, followed by ankle, distal leg, knee, proximal leg, and a C-terminal trimerization domain wikipedia.orgmdpi.com.

N-Terminal Beta-Propeller Domain and Adaptor Binding Interfaces

The N-terminal domain (NTD) of the this compound is a globular structure located at the tip of each triskelion leg, projecting inward in the assembled clathrin cage wikipedia.orguniprot.orgresearchgate.net. This domain consists of a seven-bladed beta-propeller structure, formed by WD40-like repeats proteopedia.orgwikipedia.orguniprot.orgrcsb.org. The beta-propeller structure is well-suited for interacting with multiple protein partners rcsb.org.

The NTD serves as a major protein-protein interaction node and is the primary binding site for various adaptor proteins and accessory factors involved in clathrin-mediated endocytosis and sorting nih.govuniprot.orgresearchgate.netbiorxiv.orgacs.org. These adaptor proteins link the clathrin coat to the membrane and recruited cargo nih.govbiorxiv.orgmolbiolcell.orgsdbonline.org. Adaptor proteins often contain short linear peptide motifs that bind to the this compound NTD nih.govacs.org. Examples of such motifs include the "clathrin box" motif (LΦxΦD/E, where Φ is a hydrophobic residue) and the "W-box" nih.govnih.govacs.org. Crystal structures have revealed that clathrin-binding motifs can bind in grooves between the beta-propeller blades, such as between blades 1 and 2 (referred to as site 1 or the CBM site) and between blades 4 and 5 (the arrestin site) nih.govbiorxiv.orgacs.org. However, research suggests that additional or alternative binding sites may exist on the NTD, and the known sites may not be strictly necessary for all clathrin functions in vivo nih.govacs.org.

Alpha-Helical Leg Domains: Proximal, Knee, Distal, and Ankle Subdomains

Following the N-terminal domain, the this compound extends into a long, curved "leg" composed primarily of alpha-helical zig-zags nih.govproteopedia.orgwikipedia.orgmdpi.com. This leg is further segmented into the ankle, distal leg, knee, and proximal leg subdomains wikipedia.orgmdpi.com. These regions are largely composed of smaller structural modules known as this compound repeat (CHCR) motifs wikipedia.orgebi.ac.uk. The CHCR repeat folds into an elongated right-handed superhelix coil of short alpha-helices ebi.ac.ukembl-heidelberg.deembl-heidelberg.de.

The proximal leg is the segment closest to the triskelion vertex, while the distal leg is closer to the N-terminal domain wikipedia.orgharvard.edu. The knee is a region where the leg bends, allowing for the curvature necessary for lattice formation nih.govmolbiolcell.org. The ankle region connects the distal leg to the N-terminal terminal domain nih.govharvard.edu. These helical leg domains participate in both intra- and intermolecular interactions during clathrin assembly nih.govrupress.org.

C-Terminal Trimerization Domain and Triskelion Assembly

The C-terminal region of the this compound contains the trimerization domain wikipedia.orgmdpi.comuniprot.org. This domain is crucial for the assembly of three heavy chains into the characteristic triskelion structure proteopedia.orgwikipedia.orgbiologists.combiorxiv.org. The three heavy chains interact at their C-termini to form the central hub or vertex of the triskelion, with the legs extending radially outwards proteopedia.orgnih.govharvard.edubiologists.com.

The C-terminal elements of the three converging heavy chains form a tripod-like structure that projects inward from the vertex and contacts the ankle regions of triskelions centered two vertices away in the assembled lattice nih.govharvard.edumolbiolcell.org. This interaction is important for stabilizing the lattice structure harvard.edubiorxiv.org. While trimerization of mammalian heavy chains can occur spontaneously, the binding of light chains can stabilize the triskelion hub fragments csic.es.

Principles of this compound Oligomerization and Lattice Formation

Clathrin heavy chains, as part of triskelions, self-assemble into polyhedral lattices that form the structural coat of clathrin-coated vesicles proteopedia.orgwikipedia.orgebi.ac.uknih.gov. This assembly is a highly coordinated process involving multiple weak interactions between different segments of the heavy chains nih.gov. The triskelions interact with each other through their legs and vertices to form a basket-like structure proteopedia.orgwikipedia.org.

The formation of the clathrin lattice involves the arrangement of triskelions into polygons, primarily hexagons and pentagons, which are necessary to create a curved, cage-like structure around a budding vesicle proteopedia.orgwikipedia.org. A complete clathrin cage must contain exactly 12 pentagons to close proteopedia.orgharvard.edu. The interactions between the proximal and distal leg segments, though weak individually, are coordinated through the triskelion structure, allowing for reversible assembly and disassembly that is sensitive to cellular regulation nih.gov. The curvature of the lattice is concentrated in the knee regions and the linker between the terminal domain and ankle nih.gov.

Detailed research findings on clathrin assembly include studies showing that while proximal and distal leg segments alone lack sufficient affinity for stable dimerization, trimerized constructs of these segments can self-assemble, highlighting the importance of the triskelion architecture in coordinating weak interactions nih.gov. Electron cryomicroscopy has provided detailed structural models of clathrin lattices, showing how triskelions pack together and the invariant pattern of contacts near the vertices harvard.edu.

Interplay with Clathrin Light Chains

Each this compound in a triskelion is associated with a clathrin light chain (CLC) proteopedia.orgwikipedia.orgharvard.edubiologists.com. Mammalian cells typically have two forms of clathrin light chains, LCa and LCb nih.govwikipedia.org. Light chains are smaller polypeptides, around 25-30 kDa wikipedia.orgharvard.edubiologists.com. While the heavy chains provide the structural backbone, light chains are thought to play a regulatory role in the formation and disassembly of the clathrin lattice wikipedia.orgbiologists.com.

Light chains bind non-covalently along the this compound arm proteopedia.orgbiologists.com. They are believed to influence clathrin activity by affecting heavy chain stability, triskelion formation, and lattice assembly csic.es. Although heavy chain trimers can reassemble into cages in the absence of light chains, light chains can function as negative regulators of cage assembly in vitro frontiersin.orgnih.gov. The interaction with light chains can promote the bending of the heavy chain knee, which is required for lattice assembly, and increase the rigidity of the clathrin lattice csic.es.

Identification of Light Chain Binding Sites on the Heavy Chain

Clathrin light chains bind primarily to the proximal leg portion of the heavy chain, with some interaction also occurring near the trimerization domain wikipedia.orgmdpi.comfrontiersin.org. The interaction between heavy and light chains is mediated, in part, by a central alpha-helical region in the light chain that is thought to interact with the heavy chain in a coiled-coil fashion, involving heptad repeats in both proteins nih.govbiologists.comharvard.edu.

Detailed mapping studies using techniques such as yeast two-hybrid systems and analysis of truncated mutants have helped identify the specific regions involved in heavy chain-light chain binding frontiersin.orgharvard.edunih.gov. For instance, core interactions have been mapped to residues within the proximal leg of the heavy chain (e.g., residues 1267–1522 in mammalian CHC) and a central region of the light chain (e.g., residues 90–157 in mammalian LCb) frontiersin.orgnih.gov. There is also evidence for interactions extending beyond these core domains, including contacts between the C-termini of the heavy and light chains nih.gov.

Research has indicated that the domains involved in the heavy chain-light chain interaction are conserved across different tissues and species embopress.org. Mutations in the light chain that disrupt its alpha-helical structure in the central region can disrupt binding to the heavy chain frontiersin.orgnih.gov. Compensatory mutations in the heavy chain have been identified that can rescue the binding defects caused by light chain mutations, further pinpointing specific contact points between the two subunits nih.gov.

This compound DomainLocation on PolypeptideKey Structural FeaturesPrimary Interactions
N-Terminal Beta-Propeller DomainN-terminusSeven-bladed beta-propellerAdaptor proteins, accessory factors (e.g., AP-2, AP-3) nih.govwikipedia.orguniprot.orgresearchgate.netbiorxiv.orgacs.org
Alpha-Helical Leg Domains (Ankle, Distal, Knee, Proximal)Following NTDSuperhelix of short alpha-helices, CHCR repeatsInter- and intramolecular interactions during lattice formation wikipedia.orgmdpi.comebi.ac.uknih.gov
C-Terminal Trimerization DomainC-terminusInvolved in forming tripod structureOther clathrin heavy chains (triskelion assembly), ankle regions of neighboring triskelions nih.govwikipedia.orgmdpi.comuniprot.orgmolbiolcell.orgbiorxiv.org

Table 1: Summary of this compound Domain Organization and Interactions.

This compound Interaction PartnerHeavy Chain Binding Site(s)Nature of InteractionFunctional Significance
Adaptor Proteins (e.g., AP-2, AP-3, AP180)N-Terminal Domain (multiple sites) nih.govwikipedia.orguniprot.orgresearchgate.netbiorxiv.orgacs.orgProtein-peptide, specific motifs (clathrin box, W-box) nih.govnih.govacs.orgRecruitment of clathrin to membranes, cargo selection nih.govbiorxiv.orgmolbiolcell.orgsdbonline.org
Other Clathrin Heavy ChainsC-terminal domain, leg segments wikipedia.orgmdpi.comnih.govProtein-proteinTriskelion formation, lattice assembly proteopedia.orgwikipedia.orgmdpi.comnih.govbiologists.combiorxiv.org
Clathrin Light ChainsProximal leg, near trimerization domain wikipedia.orgmdpi.comfrontiersin.orgnih.govProtein-protein, coiled-coil interactions biologists.comharvard.eduRegulation of triskelion stability, lattice assembly/disassembly wikipedia.orgbiologists.comcsic.esfrontiersin.org

Table 2: Key Interaction Partners of this compound.

Regulatory Influence on Clathrin Lattice Dynamics and Stability

The dynamics and stability of the clathrin lattice are tightly regulated processes crucial for efficient vesicle formation and uncoating embopress.orgresearchgate.net. While this compound provides the structural framework, its assembly and disassembly are influenced by various factors, including adaptor proteins and clathrin light chains ebi.ac.ukembopress.orgplos.org.

Adaptor proteins play a critical role in nucleating clathrin assembly on membranes and linking the clathrin lattice to specific cargo receptors sdbonline.orgebi.ac.ukplos.org. Interactions between adaptor proteins and the this compound, particularly the NTD, are essential for initiating coated pit formation nih.govbiorxiv.org. The concentration and type of adaptor proteins present can significantly influence the speed and efficiency of clathrin lattice nucleation and growth plos.orgbiorxiv.org. Research findings suggest that a sufficient stoichiometry of adaptor to clathrin is necessary for stable lattice formation plos.orgbiorxiv.org.

Clathrin light chains also exert a regulatory influence on clathrin lattice dynamics and stability embopress.orgfrontiersin.org. While heavy chain trimers can assemble into cages in the absence of light chains, the light chains function as negative regulators of cage assembly frontiersin.org. They are thought to influence the flexibility and angles at the triskelion vertex, thereby affecting the curvature and stability of clathrin lattices embopress.org. The presence of light chains has been shown to increase the stiffness of clathrin lattices, which can enhance the ability of clathrin to deform membranes nih.gov.

The dynamic nature of clathrin lattices is further highlighted by studies using live-cell imaging, which show rapid exchange of clathrin molecules within coated pits researchgate.netnih.gov. Even stable flat clathrin lattices on the plasma membrane exhibit molecular dynamism nih.gov. The disassembly of the clathrin coat after vesicle budding is a regulated process involving chaperone proteins like Hsc70 and its cofactor Auxilin, which interact with the this compound ebi.ac.ukembopress.orgmolbiolcell.org.

Research findings indicate that the assembly of clathrin lattices can overcome an initial energy barrier, with only small increases in stability during growth plos.orgbiorxiv.org. This suggests that clathrin structures, even those containing a significant number of triskelia, can spontaneously disassemble, particularly when adaptor protein availability is low plos.orgbiorxiv.org. This dynamic behavior allows for the remodeling and potential abortion of non-productive clathrin-coated structures researchgate.netplos.org.

Diverse Functional Roles of Clathrin Heavy Chain in Cellular Homeostasis

Clathrin-Mediated Endocytosis (CME) Mechanisms

Clathrin-mediated endocytosis is a major pathway for the internalization of receptors, ligands, nutrients, and lipids from the plasma membrane. wikipedia.orgnih.govresearchgate.net This process is initiated by the formation of clathrin-coated pits, which are dynamic invaginations of the plasma membrane coated on the cytosolic side by a clathrin lattice. nih.govbiorxiv.orgmdpi.com

Cargo Recruitment and Receptor Internalization Pathways

Cargo selection in CME is a highly specific process mediated by adaptor proteins that recognize sorting signals in the cytoplasmic tails of transmembrane cargo proteins. nih.govnih.gov Clathrin heavy chain does not directly bind to the membrane or the cargo; instead, it relies on these adaptor proteins to link the clathrin coat to the membrane and the molecules being internalized. wikipedia.orgnih.govnih.gov The heterotetrameric AP-2 complex is a primary adaptor for CME at the plasma membrane, binding to both clathrin and specific cargo motifs. nih.govbiologists.comnih.govnih.gov Other clathrin-associated sorting proteins (CLASPs) also contribute to the recruitment of diverse cargo into forming CCPs. nih.govfrontiersin.org The interaction between adaptors, cargo, and the plasma membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is crucial for initiating clathrin assembly and cargo concentration within the pit. nih.govnih.govsci-hub.se

Research findings highlight the cargo-specific nature of recruitment. For instance, studies have shown that activation of AMP-activated protein kinase (AMPK) can selectively regulate the recruitment of different cargo, such as β1-integrin versus transferrin receptor and epidermal growth factor receptor, to CCPs, indicating a complex regulatory layer in cargo selection. biorxiv.org

Molecular Dynamics of Clathrin-Coated Pit and Vesicle Biogenesis

The formation of a clathrin-coated pit and its subsequent maturation into a vesicle is a dynamic process involving the coordinated action of numerous proteins. nih.govnih.gov Clathrin triskelions assemble into a polygonal lattice on the inner leaflet of the plasma membrane, providing the structural framework for membrane invagination. wikipedia.organnualreviews.orgportlandpress.com This assembly is driven by interactions between clathrin heavy chains and adaptor proteins. nih.govmolbiolcell.org As the pit deepens, accessory proteins and the GTPase dynamin are recruited. nih.gov Dynamin forms a collar around the neck of the budding vesicle and mediates the final scission event, releasing the CCV into the cytoplasm. abcam.comfrontiersin.orgnih.gov Actin polymerization also contributes to membrane deformation and vesicle formation. frontiersin.orgnih.gov

The clathrin lattice structure is not rigid; it can adapt its morphology, forming curved structures as the membrane buds. researchgate.netportlandpress.com Studies using techniques like cryo-electron microscopy and tomography have provided detailed insights into the structure of the clathrin lattice and its interaction with adaptor proteins during vesicle formation. researchgate.netsci-hub.se Following scission, the clathrin coat is rapidly disassembled, or uncoated, by the action of the ATPase Hsc70 and its cofactor auxilin, a necessary step for the vesicle to fuse with its target endosomal compartment. nih.govbiologists.comabcam.cn

Regulation of Plasma Membrane Protein and Lipid Composition

CME is essential for dynamically regulating the protein and lipid composition of the plasma membrane. nih.govmdpi.comoup.com By selectively internalizing receptors, transporters, and other membrane proteins, cells can control their surface expression levels, thereby modulating signaling pathways, nutrient uptake, and cell adhesion. abcam.comresearchgate.netnih.govoup.com For example, CME plays a critical role in the internalization and recycling of growth factor receptors following activation, which is crucial for signal termination and pathway regulation. abcam.comnih.govfrontiersin.org Similarly, the uptake of nutrients like low-density lipoproteins and iron-saturated transferrin is mediated by clathrin-dependent pathways. nih.gov

The continuous process of endocytosis and subsequent sorting to recycling or degradation pathways allows cells to maintain the appropriate balance of membrane components necessary for cellular homeostasis. nih.govmdpi.com Disruptions in this compound function or associated proteins can lead to altered plasma membrane composition and contribute to various cellular dysfunctions and diseases. abcam.com

Intracellular Membrane Trafficking Beyond Endocytosis

While CME at the plasma membrane is a prominent function, this compound is also involved in membrane trafficking events originating from intracellular compartments, particularly the trans-Golgi Network (TGN) and endosomes. nih.govannualreviews.orgnih.govnih.gov

Trans-Golgi Network (TGN) Sorting and Vesicle Formation

Clathrin-coated vesicles budding from the TGN are involved in sorting and transporting newly synthesized proteins and lipids to various destinations within the cell, including endosomes, lysosomes, and specialized secretory granules. annualreviews.orgresearchgate.netnih.govnih.gov This process is crucial for delivering lysosomal enzymes to lysosomes via mannose-6-phosphate (B13060355) receptors, which are packaged into clathrin-coated vesicles at the TGN. annualreviews.orgnih.gov

Similar to CME at the plasma membrane, adaptor protein complexes, such as AP-1 and GGAs, are involved in recruiting clathrin to the TGN membrane and selecting cargo for incorporation into budding vesicles. annualreviews.orgrupress.org The formation of clathrin-coated vesicles at the TGN requires factors involved in both vesicle formation and fusion at the target compartment. nih.gov

Endosomal Sorting and Recycling Pathways

Clathrin is also present on endosomal membranes and plays a role in sorting and recycling processes within the endosomal system. nih.govbiologists.comnih.gov Early endosomes serve as a key sorting station for internalized cargo, directing molecules towards recycling pathways back to the plasma membrane or towards degradative pathways leading to lysosomes. biologists.comnih.gov

While the role of clathrin in endosomal sorting and recycling has been less extensively characterized compared to CME, studies suggest its involvement in maintaining the organization of the endocytic pathway and in specific recycling routes. researchgate.netnih.gov For example, clathrin-coated buds have been observed on endosomes and are enriched for certain recycling cargo like transferrin receptor. nih.gov The this compound isoform CHC22 has been specifically implicated in retrograde trafficking from endosomes to the TGN, defining a distinct endosomal sorting step, particularly relevant for the trafficking of glucose transporter 4 (GLUT4) in muscle and fat cells. rupress.orgnih.gov Endosomal recycling pathways can be fast, directly returning cargo from early endosomes to the plasma membrane, or slow, involving transport to recycling endosomes before returning to the surface. biologists.comnih.gov Both pathways can involve clathrin and specific adaptor proteins like AP-1. biologists.com

Mechanistic Linkages with Exocytic Processes

While clathrin's primary association with vesicular transport lies in endocytosis and trafficking from the trans-Golgi network (TGN) to endosomes, there is evidence suggesting mechanistic linkages with exocytic processes. Clathrin is involved in protein sorting at the TGN during protein secretion. plos.org In plant cells, clathrin localizes to the plasma membrane and the TGN/early endosome, and studies involving inducible silencing of this compound (CHC) have indicated a relocation of exocytic soluble and integral membrane protein cargoes to the vacuole, supporting a function of clathrin in exocytosis. biorxiv.org Further research in plants suggests that clathrin and the SNARE protein SYP121 are important for coordinating endo- and exocytosis at the plasma membrane. researchgate.net These findings suggest that beyond its well-established role in forming vesicles for internalization and transport to endosomes, CHC may also influence the pathways involved in the delivery of cargo to the cell surface or other secretory destinations, although the precise mechanisms in mammalian cells require further elucidation.

Regulatory Mechanisms Governing Clathrin Heavy Chain Activity

Protein-Protein Interaction Networks

The function of the clathrin heavy chain is orchestrated through its dynamic association with a wide array of adaptor and accessory proteins. These interactions form a complex network that ensures the proper assembly, function, and disassembly of clathrin coats at specific cellular locations.

Specificity of Adaptor Protein Binding to this compound

Adaptor proteins (APs) are crucial for linking the clathrin lattice to the membrane and for selecting cargo molecules. The specificity of their interaction with the this compound ensures that clathrin is recruited to the correct cellular membrane at the appropriate time. The N-terminal domain of the this compound, which folds into a seven-bladed β-propeller structure, is the primary binding site for these adaptors. ebi.ac.ukebi.ac.ukbiorxiv.org

AP-1 Complex : This heterotetrameric adaptor is primarily located at the trans-Golgi network (TGN) and endosomes. rupress.orgebi.ac.uksdbonline.org It mediates the sorting of proteins, such as lysosomal hydrolases, from the TGN to the endosomal system. ebi.ac.uksdbonline.org The β1-subunit of the AP-1 complex contains a "clathrin box" motif (LLNLD) in its hinge region, which directly binds to the N-terminal domain of the this compound. cam.ac.uknih.gov AP-1 recruitment to the TGN is a pivotal step for the formation of clathrin-coated vesicles destined for the endolysosomal pathway. sdbonline.org

AP-2 Complex : As the main adaptor at the plasma membrane, the AP-2 complex is essential for clathrin-mediated endocytosis. rupress.orgebi.ac.uknih.gov Like AP-1, the β2-subunit of AP-2 possesses a clathrin box motif for binding to the CHC N-terminal domain. cam.ac.uknih.gov The AP-2 complex recognizes sorting motifs on the cytoplasmic tails of transmembrane cargo proteins, thereby recruiting them into forming clathrin-coated pits. nih.gov The interaction is a critical initiation step, triggering the assembly of the clathrin lattice on the plasma membrane. nih.govnih.gov

AP-180 (CALM) : AP180 and its homolog CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein) are monomeric adaptors particularly important in synaptic vesicle recycling. AP180 contains multiple clathrin-binding motifs, which allows it to efficiently promote the assembly of clathrin cages. cam.ac.ukresearchgate.net

GGA Adaptors : The Golgi-localizing, γ-adaptin ear domain homology, ARF-binding proteins (GGAs) are monomeric adaptors that regulate clathrin-mediated protein transport from the TGN. ebi.ac.ukrupress.orgebi.ac.uk They function in sorting cargo, such as mannose 6-phosphate receptors, into vesicles bound for the endosomes. ebi.ac.uk GGAs possess a hinge region with clathrin-binding motifs that engage the N-terminal domain of the this compound, recruiting it to the TGN membrane. ebi.ac.ukcam.ac.uk

Table 1: this compound Interaction with Adaptor Proteins

Adaptor ProteinCellular LocationKey Subunit/Domain for CHC InteractionPrimary Function
AP-1 Trans-Golgi Network (TGN), Endosomesβ1-subunit hinge regionSorting of proteins from the TGN to endosomes. rupress.orgebi.ac.uksdbonline.org
AP-2 Plasma Membraneβ2-subunit hinge regionCargo selection and initiation of clathrin-mediated endocytosis. rupress.orgebi.ac.uknih.gov
AP-180/CALM Presynaptic TerminalsMultiple clathrin-binding motifsAssembly of clathrin coats for synaptic vesicle formation. cam.ac.ukresearchgate.net
GGA Adaptors Trans-Golgi Network (TGN)Hinge regionSorting of cargo from the TGN to endosomes. rupress.orgebi.ac.uk

Interactions with Clathrin Accessory Proteins

Accessory proteins regulate nearly every stage of the clathrin-coated vesicle cycle, from pit formation and maturation to vesicle scission and uncoating.

Auxilin and Hsc70 : The uncoating of clathrin-coated vesicles is a critical step that recycles clathrin for subsequent rounds of trafficking. This process is driven by the chaperone Hsc70 (a constitutively expressed heat shock protein) and its J-domain-containing co-chaperone, auxilin. frontiersin.orgportlandpress.com Auxilin binds to the assembled clathrin lattice and recruits Hsc70. frontiersin.org The ATPase activity of Hsc70 is stimulated, leading to the disassembly of the clathrin coat. frontiersin.orgportlandpress.com Hsc70 interacts with a specific sequence (QLMLT) located at the C-terminus of the this compound, which becomes accessible during the uncoating process. researchgate.netfrontiersin.org

Dynamin : This large GTPase is recruited to the neck of deeply invaginated clathrin-coated pits. nih.govcam.ac.uk While not binding directly to the main clathrin hub, it is connected to the endocytic machinery through interactions with various accessory proteins. cam.ac.uk Upon GTP hydrolysis, dynamin is thought to mediate the final scission event that releases the fully formed vesicle from the parent membrane. nih.gov

Eps15 : Epidermal growth factor receptor substrate 15 (Eps15) is an accessory protein involved in the early stages of clathrin-coated pit formation, including nucleation and assembly. portlandpress.com

SNX9 : Sorting nexin 9 (SNX9) is another accessory protein that links dynamin to the clathrin machinery, contributing to the process of vesicle formation and scission. cam.ac.uk

TACC3 : In a non-trafficking role, this compound is essential for the proper function of the mitotic spindle. During mitosis, a pool of clathrin is recruited to the spindle where it forms a complex with Transforming Acidic Coiled-Coil protein 3 (TACC3) and the microtubule polymerase ch-TOG. royalsocietypublishing.orgtandfonline.com This complex crosslinks and stabilizes kinetochore fibers, which are microtubule bundles crucial for accurate chromosome segregation. sdbonline.orgroyalsocietypublishing.orgtandfonline.com This function is independent of clathrin's canonical role in forming vesicles. royalsocietypublishing.org

Cross-Talk with Cytoskeletal Components

Clathrin structures are physically and functionally linked to the cell's cytoskeleton, particularly actin filaments and microtubules.

Microtubules : The primary interaction between this compound and microtubules occurs during mitosis. royalsocietypublishing.org The clathrin-TACC3-ch-TOG complex localizes to the mitotic spindle and is required for its stability. royalsocietypublishing.orgtandfonline.com This interaction ensures the integrity of kinetochore fibers, which pull the sister chromatids apart during anaphase. tandfonline.com Aurora A kinase-mediated phosphorylation of TACC3 is required to load the complex onto the spindle microtubules. tandfonline.com

Actin Filaments : The actin cytoskeleton is intimately involved with clathrin-mediated processes at the plasma membrane. In skeletal muscle, this compound forms large, flat plaques at the plasma membrane that are associated with actin filaments and the muscle-specific protein α-actinin at structures called costameres. nih.govmolbiolcell.org These plaques act as platforms for cytoskeletal organization, anchoring intermediate filaments and contributing to the maintenance of the contractile apparatus. nih.govmolbiolcell.org The interaction between clathrin and actin can be mediated by proteins like Huntingtin-interacting protein 1-related protein (Hip1R). nih.govlife-science-alliance.org Furthermore, the recruitment of actin to sites of clathrin-mediated internalization is regulated by CHC phosphorylation and is crucial for providing force, especially at membranes under high tension. nih.govnih.gov

Post-Translational Modifications of this compound

The function of the this compound is further regulated by a variety of post-translational modifications (PTMs). These chemical alterations can influence CHC's interactions with other proteins, its localization, and its role in cellular processes.

Phosphorylation and Dephosphorylation Events and Their Functional Consequences

Phosphorylation is a key regulatory PTM of the this compound, influencing both its endocytic and mitotic functions.

Tyrosine Phosphorylation : Upon stimulation of certain signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the T-cell receptor (TCR), this compound undergoes tyrosine phosphorylation. nih.govrupress.org This modification is often carried out by Src family kinases. nih.gov Research indicates that tyrosine phosphorylation of CHC can enhance its recruitment to the plasma membrane. nih.gov It has also been shown to be critical for the recruitment of the actin cytoskeleton to sites of bacterial entry into host cells, suggesting that phosphorylated clathrin-coated pits can act as signaling and organizational platforms. nih.gov The identified phosphorylation site Tyr-1477 is located in the proximal leg region of the CHC. rupress.orgnih.gov It has been proposed that cycles of phosphorylation and dephosphorylation regulate the coordinated uptake of signaling receptors. nih.govrupress.org

Serine/Threonine Phosphorylation : this compound is also phosphorylated on serine and threonine residues. For instance, Cyclin G-associated kinase (GAK) phosphorylates CHC at threonine 606 (T606). tandfonline.com This phosphorylation event is crucial for the proper regulation of clathrin's function during mitosis, and its disruption affects cell proliferation. tandfonline.com The localization of CHC phosphorylated at T606 changes throughout the cell cycle, appearing at the centrosome during interphase and redistributing during mitosis. tandfonline.com

Table 2: Phosphorylation of this compound

Type of PhosphorylationKinase Family (Example)Known Site(s)Functional Consequence
Tyrosine Src family kinases (Src, Lyn, Lck)Tyr-1477Promotes clathrin accumulation at the plasma membrane; platform for actin recruitment; regulates signaling receptor endocytosis. nih.govrupress.orgnih.govnih.gov
Threonine Cyclin G-associated kinase (GAK)Thr-606Required for proper cell proliferation and clathrin's role during mitosis. tandfonline.com

Other Identified Regulatory Modifications

While phosphorylation is the most extensively studied PTM of the this compound, other modifications have been suggested to play a role.

Alternative Splicing : While not a PTM, alternative splicing of the CHC gene (CLTC) acts as a significant regulatory mechanism. The inclusion or exclusion of a specific exon (exon 31) in muscle cells determines the structure of the clathrin coat. nih.gov Inclusion of this exon promotes the formation of large, flat clathrin plaques associated with cell adhesion, whereas its exclusion leads to the formation of conventional curved pits used for endocytosis. nih.gov This switch is crucial for muscle development and maintenance. nih.gov

Other Potential Modifications : The potential for other modifications like disulfide bond formation has been noted as a possible reason for variations observed in CHC protein analysis. frontiersin.org Additionally, while clathrin knockdown can affect the PTM status (like ubiquitination) of its cargo, such as the CXCR4 receptor, direct and widespread regulatory ubiquitination of the this compound itself is less characterized. frontiersin.org

The intricate processes of clathrin-mediated endocytosis are tightly regulated to ensure cellular homeostasis and appropriate responses to extracellular cues. This regulation occurs at multiple levels, from the dynamic assembly and disassembly of the clathrin coat itself to the transcriptional and post-transcriptional control of this compound expression.

Clathrin Coat Assembly and Disassembly Dynamics

The formation and subsequent removal of the clathrin coat are fundamental to the lifecycle of a clathrin-coated vesicle (CCV). The disassembly, or uncoating, is an active, energy-dependent process that releases the vesicle for fusion with target membranes and recycles the clathrin triskelia for new rounds of vesicle formation.

The uncoating of CCVs is a rapid process mediated by the concerted action of the constitutively expressed molecular chaperone Hsc70 (Heat shock cognate 70), its J-domain-containing cofactor auxilin, and the hydrolysis of ATP. nih.govpnas.orguniprot.org The process is a classic example of an Hsp70 chaperone cycle. pnas.org

The uncoating process is initiated by the recruitment of Hsc70 to the clathrin coat by auxilin. nih.govpnas.org Mammalian cells express two variants of auxilin: the brain-specific auxilin-1 and the ubiquitously expressed cyclin G-associated kinase (GAK), also known as auxilin-2. nih.govmdpi.com Auxilin contains a clathrin-binding domain and a J-domain that specifically recruits Hsc70 in its ATP-bound state to the clathrin lattice. pnas.orgresearchgate.net This recruitment is a critical, regulated step, with a significant burst of auxilin association occurring just after vesicle scission from the parent membrane. nih.gov

Once recruited, the J-domain of auxilin stimulates the ATPase activity of Hsc70. pnas.orgoup.com The hydrolysis of ATP to ADP induces a conformational change in Hsc70, causing it to bind with high affinity to a site on the C-terminal region of the this compound. pnas.orgresearchgate.net This binding event is thought to introduce a strain into the clathrin lattice, disrupting the interactions between adjacent triskelions. frontiersin.org

The precise stoichiometry of the uncoating reaction is a subject of ongoing research. One model suggests a sequential disassembly mechanism where three Hsc70 molecules are required to release a single clathrin triskelion from the coat. pnas.orgresearchgate.net Another model proposes that a substoichiometric number of Hsc70 molecules can initiate the uncoating process. pnas.org Following the ATP hydrolysis-driven disassembly, the clathrin triskelion is released in a complex with Hsc70-ADP, which prevents the premature and inappropriate reassembly of clathrin in the cytosol. pnas.orgoup.com The nucleotide exchange factor Hsp110 then facilitates the release of ADP from Hsc70, allowing clathrin to be freed for subsequent rounds of endocytosis. pnas.org

Intracellular Factors Influencing Coat Stability and Turnover Rates

The stability of the clathrin coat and the rate at which its components turn over are influenced by a variety of intracellular factors. This dynamic nature is crucial for the proofreading of cargo selection and the adaptation of endocytic activity to cellular needs. sdbonline.org

Key Intracellular Factors:

FactorInfluence on Coat Stability and Turnover
pH The stability of the clathrin lattice is highly pH-dependent. At a lower pH of 6.0, clathrin coats are very stable and resistant to Hsc70-mediated uncoating, whereas at a more neutral pH of 7.5, the lattice tends to spontaneously depolymerize. This pH sensitivity implicates histidine residues at the interface between clathrin heavy chains as key determinants of lattice stability. frontiersin.org
Hsc70 and Auxilin Beyond their role in the final uncoating of vesicles, Hsc70 and auxilin are also involved in the dynamic exchange of clathrin at the plasma membrane during the formation of coated pits. This exchange is thought to facilitate the necessary rearrangements of the clathrin lattice as the pit invaginates and constricts. researchgate.netnih.gov
Accessory Proteins A multitude of endocytic accessory proteins, including adaptor proteins like AP2, influence coat stability. The binding of these adaptors can stabilize the clathrin lattice. For instance, the loss of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) from the vesicle membrane is thought to weaken the binding of adaptors like AP2 and epsin, which in turn facilitates the recruitment of auxilin to initiate uncoating. oup.com
Membrane Tension Physical forces, such as membrane tension, can significantly impact clathrin coat dynamics. Elevated membrane tension hinders the formation of clathrin-coated vesicles by increasing the energy cost of membrane curvature, leading to longer lifetimes of clathrin coats and a reduction in their growth rates. plos.org
Cargo Binding The binding of cargo to adaptor proteins can influence the stability of the clathrin coat. It is proposed that cargo binding to adaptors like AP2 induces a conformational change that increases their affinity for clathrin, thereby stabilizing the growing coat and providing a checkpoint for successful cargo capture. sdbonline.org

Fluorescence recovery after photobleaching (FRAP) experiments have revealed high turnover rates of clathrin at coated pits, with recovery half-times ranging from approximately 2 to 10 seconds. nih.gov Similarly, single-molecule imaging studies in yeast have shown that endocytic proteins, including those in the clathrin coat, turn over rapidly, with residence times of only 1 to 2 seconds. researchgate.netanr.frbiologists.com This dynamic instability suggests that clathrin assembly is a carefully controlled process that allows for the correction of errors and ensures the fidelity of endocytosis. sdbonline.orgnih.gov

Transcriptional and Post-Transcriptional Regulation of this compound Expression

The expression of the this compound is a regulated process, ensuring that adequate levels of the protein are available to meet the cell's needs for membrane trafficking. This regulation is exerted at both the transcriptional and post-transcriptional levels, including tissue-specific expression, alternative splicing, and responses to external stimuli.

Gene Expression Profiles Across Tissues and Developmental Stages

This compound (CHC) is a fundamental protein for eukaryotic life, and its expression is generally widespread. However, the levels of expression vary significantly across different tissues and developmental stages, reflecting the diverse demands for clathrin-mediated processes.

In vertebrates, there are two major this compound isoforms encoded by separate genes: the ubiquitously expressed CHC17 (encoded by the CLTC gene) and the more tissue-restricted CHC22 (encoded by the CLTCL1 gene). pnas.org CHC17 is considered the canonical clathrin involved in general endocytosis and is expressed in all tissues analyzed. pnas.org In contrast, CHC22 is highly expressed in human skeletal muscle, with lower levels detected in other tissues like the heart and testes. pnas.orgoup.com

Studies in model organisms further illustrate the developmental and tissue-specific regulation of CHC expression.

In Drosophila melanogaster, CHC mRNA and protein are highly expressed from the earliest stages of embryogenesis, indicating a significant maternal contribution. nih.gov Expression continues in all cells throughout development but is notably upregulated in tissues with high rates of secretion or endocytosis, such as the gut, salivary glands, tracheal system, and the central nervous system. nih.gov

In the tick Rhipicephalus haemaphysaloides, the CHC gene (Rh-Chc) is expressed at all developmental stages and in all organs tested, including the fat bodies, midgut, salivary glands, and ovaries, highlighting its essential role throughout the tick's life cycle. researchgate.netresearchgate.net

In the developing human brain, the expression of CLTCL1 (CHC22) is notably increased during early prenatal development and then decreases after birth, which contrasts with the more stable expression profile of CLTC (CHC17). This suggests a specific role for CHC22 during neuronal development. oup.com

Impact of Alternative Splicing on this compound Isoform Production

Alternative splicing of pre-mRNA is a key mechanism for generating protein diversity from a single gene, and the this compound gene is subject to this form of regulation. This process allows for the production of distinct CHC isoforms with potentially specialized functions in different tissues or developmental contexts.

In mammals, the CLTC gene, which encodes CHC17, undergoes alternative splicing. One notable example involves an exon that is developmentally regulated in skeletal muscle. oup.com The inclusion or exclusion of this exon can influence the polymerization properties of clathrin, leading to the formation of large, flat clathrin plaques at the muscle cell membrane, which are involved in cell adhesion rather than canonical endocytosis. oup.com Aberrant splicing of this exon has been implicated in myotonic dystrophy, a neuromuscular disease. oup.com

While the focus is on the heavy chain, it is important to note that the associated clathrin light chains (CLCs) also undergo extensive alternative splicing, particularly in the brain. nih.govnih.gov These splice variants can modulate the assembly and function of the CHC17-based clathrin triskelion, adding another layer of regulatory complexity. pnas.org

Environmental and Hormonal Regulation of this compound Gene Expression

The expression of the this compound gene is not static but can be modulated by a range of external environmental and internal hormonal signals. This allows cells to adjust their endocytic capacity in response to physiological changes and environmental stress.

Hormonal Regulation:

Androgens: In the human prostate cancer cell line LNCaP, the expression of both this compound and light chain genes is upregulated by androgens in a time- and concentration-dependent manner. nih.gov This regulation is mediated by the androgen receptor and suggests a role for clathrin in the androgen-regulated secretory functions of the prostate. nih.gov

Estrogens: this compound has been shown to physically interact with the estrogen receptor α (ERα) in breast cancer cells. biologists.com This interaction is required to sustain estrogen-induced signaling and cell proliferation, indicating that CHC is a modulator of steroid hormone signaling pathways. biologists.com

Plant Hormones: In maize (Zea mays), the expression of one of its CHC genes, ZmCHC1, is significantly upregulated by the plant hormones salicylic (B10762653) acid (SA) and abscisic acid (ABA). mdpi.com This suggests that clathrin-mediated endocytosis is involved in plant defense signaling and stress responses. mdpi.com

Environmental Regulation:

Temperature: In maize, low-temperature (4°C) treatment significantly downregulates the expression of CHC genes. mdpi.com This finding is consistent with the observation that endocytosis is an energy-dependent process that is sensitive to cold. mdpi.com

This evidence from diverse biological systems demonstrates that the expression of the this compound is dynamically regulated by a variety of signals, linking the fundamental process of membrane trafficking to broader physiological and environmental contexts.

Compound and Gene Name Index

NameType
This compound (CHC)Protein
Clathrin light chain (CLC)Protein
Hsc70 (Heat shock cognate 70)Protein
AuxilinProtein
Cyclin G-associated kinase (GAK)Protein
Hsp110Protein
Adaptor protein 2 (AP2)Protein Complex
EpsinProtein
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)Lipid
CLTCGene (Human)
CLTCL1Gene (Human)
ZmCHC1Gene (Maize)
ZmCHC2Gene (Maize)
AndrogenHormone
EstrogenHormone
Salicylic acid (SA)Plant Hormone
Abscisic acid (ABA)Plant Hormone
ATP (Adenosine triphosphate)Molecule
ADP (Adenosine diphosphate)Molecule

Clathrin Heavy Chain Isoforms and Functional Divergence

Identification and Characterization of Distinct Clathrin Heavy Chain Genes (e.g., Human CLTC and CLTCL1)

In humans, the this compound is encoded by two distinct genes: CLTC and CLTCL1. nih.gov These genes give rise to two different this compound proteins, which form the backbone of the clathrin triskelion, a three-legged structure that polymerizes into a polyhedral lattice on cellular membranes. wikipedia.orggenenames.orgcreative-biolabs.com This lattice is fundamental to the formation of coated pits and vesicles, which are crucial for intracellular trafficking. wikipedia.org

The primary and most well-understood this compound gene is CLTC, which stands for "this compound". genecards.org Located on chromosome 17, it is ubiquitously expressed in all human cells. nih.govwikipedia.orgsinobiological.com The protein it encodes is known as CHC17. wikipedia.orgcreative-biolabs.com The basic subunit of the clathrin coat is a triskelion, composed of three CHC17 heavy chains and three associated light chains. wikipedia.org These structures are vital for receptor-mediated endocytosis and the transport of molecules from the trans-Golgi network. genecards.org

The second gene, CLTCL1 (this compound like 1), is located on chromosome 22. nih.govgenenames.orggenecards.org It encodes the CHC22 isoform. creative-biolabs.comgenecards.org Unlike the ubiquitously expressed CLTC, the expression of CLTCL1 is more tissue-specific, with notable upregulation in skeletal muscle. nih.gov Chromosomal aberrations involving the CLTCL1 gene have been associated with conditions like DiGeorge syndrome. genecards.orgnih.gov While they share a high degree of amino acid similarity (around 89.2%), the proteins encoded by CLTC and CLTCL1 have distinct cellular roles. researchgate.net

Table 1: Characteristics of Human this compound Genes

Feature CLTC CLTCL1
Gene Symbol CLTC genecards.org CLTCL1 genecards.org
Full Gene Name This compound genecards.orglovd.nl This compound Like 1 genecards.org
Aliases CHC17, Hc, CLH-17 wikipedia.orgsinobiological.com CHC22, CLH-22, CLTD genenames.orggenecards.org
Chromosomal Location 17q23.1 wikipedia.orggenenames.orgsinobiological.com 22q11.21 nih.govgenenames.orgcreative-biolabs.com
Encoded Protein CHC17 (this compound 17) creative-biolabs.com CHC22 (this compound 22) creative-biolabs.com
Expression Pattern Ubiquitously expressed in all cells. nih.govwikipedia.org Tissue-specific, with high levels in skeletal muscle. nih.gov
Primary Function General "housekeeping" endocytosis from the plasma membrane and trans-Golgi network, mitotic spindle stabilization. nih.govgenecards.org Specialized membrane trafficking pathways, including GLUT4 transporter regulation in muscle cells. nih.govnih.gov
Associated Diseases Autosomal Dominant 56, Mental Retardation genecards.orgsinobiological.com Congenital Insensitivity to Pain, DiGeorge Syndrome genecards.orgnih.gov

Functional Distinctions and Overlapping Roles Between this compound Isoforms (e.g., CHC17 and CHC22)

While both CHC17 and CHC22 are fundamental components of vesicle coats, research has illuminated their distinct and sometimes overlapping functions. CHC17 is the canonical clathrin, participating in the well-established pathways of receptor-mediated endocytosis at the plasma membrane and sorting at the trans-Golgi network. nih.govgenecards.org It is essential for the internalization of a wide variety of macromolecules. wikipedia.org Beyond membrane trafficking, CHC17 also has a critical role during cell division, where it is a component of a complex that stabilizes the kinetochore fibers of the mitotic spindle. genecards.org

In contrast, CHC22 has more specialized functions. It is particularly recognized for its role in a specialized trafficking pathway for the glucose transporter GLUT4 in muscle and fat cells. nih.gov This suggests that CHC22 plays a key part in regulating glucose metabolism, and its dysregulation may be relevant to insulin (B600854) resistance. nih.gov Furthermore, CHC22 is involved in the retrograde trafficking of specific cargo from endosomes back to the trans-Golgi network. nih.gov Studies have also revealed a non-redundant role for CHC22 in the development of the nervous system. nih.govoup.com Specifically, it is crucial for the genesis of pain and touch-sensing neurons, and its depletion can induce neurite outgrowth in neural precursor cells. oup.com

Biochemical analyses have shown that CHC17 and CHC22 have different properties and are regulated separately. nih.govatlasgeneticsoncology.org For example, the CHC22 coat is reported to be more stable than the CHC17 coat. nih.gov Despite these differences, some functional overlap exists. Both proteins assemble into triskelions and form polyhedral lattices. In certain experimental contexts, such as in cancer-related gene fusions, the functional domains of the clathrin heavy chains can be shown to be separable. For instance, a fusion protein involving CHC17 (CHC-ALK) was functional in both endocytosis and mitosis, whereas a different fusion (CHC-TFE3) could support the mitotic function of clathrin but not its role in endocytosis. nih.gov This demonstrates that the mitotic and membrane trafficking functions of clathrin are independent. nih.gov

Table 2: Functional Comparison of CHC17 and CHC22 Isoforms

Function CHC17 (encoded by CLTC) CHC22 (encoded by CLTCL1)
General Endocytosis Primary clathrin involved in receptor-mediated endocytosis at the plasma membrane. genecards.org Not a primary player in general endocytosis. nih.gov
Golgi Trafficking Mediates vesicle budding from the trans-Golgi network. genecards.org Involved in retrograde transport from endosomes to the trans-Golgi network. nih.gov
Mitosis Stabilizes kinetochore fibers of the mitotic spindle. genecards.org Depletion does not appear to affect centrosome amplification or spindle formation. nih.gov
Glucose Metabolism Not directly implicated. Regulates a specialized trafficking pathway for the GLUT4 glucose transporter in muscle. nih.govbiorxiv.org
Neuronal Development General roles in synaptic vesicle recycling. researchgate.net Essential for the development of pain and touch-sensing neurons. nih.govoup.com
Biochemical Properties Forms a less stable coat compared to CHC22. nih.gov Forms a more stable coat, potentially relevant in disease states like insulin resistance. nih.gov

Evolutionary Conservation and Diversification of Clathrin Heavy Chains Across Species

The evolutionary history of the this compound genes provides insight into their functional importance. The CLTC gene, which encodes the "housekeeping" CHC17, is highly conserved and has been found in all eukaryotes studied. biorxiv.orgnih.gov It is under strong purifying selection, meaning that changes to its sequence are generally detrimental and selected against. nih.govresearchgate.net This highlights the fundamental and indispensable role of CHC17 in basic cellular processes that have been maintained throughout eukaryotic evolution. nih.gov

The story of CLTCL1 and its CHC22 protein is one of diversification. This gene is thought to have arisen from a gene duplication event in a vertebrate ancestor. nih.gov Unlike the ubiquitous CLTC, the CLTCL1 gene has been independently lost in several vertebrate lineages, including in rodents. oup.comnih.gov In species where it has been retained, such as primates, CLTCL1 shows evidence of being under more relaxed purifying or even diversifying selection compared to CLTC. biorxiv.orgnih.gov

This evolutionary pattern suggests that while CHC17 performs essential, conserved functions, CHC22 has been able to evolve more rapidly, allowing for adaptation and the development of more specialized, species-specific roles. biorxiv.org For instance, analysis of human populations reveals that the CLTCL1 gene is highly polymorphic, with two major variants that result in functional differences in CHC22's role in glucose metabolism. biorxiv.orgnih.gov This genetic diversity within and between species points to the adaptive evolution of CHC22 to meet specific physiological demands, such as those related to diet and metabolism. nih.govnih.gov

Methodological Approaches in Clathrin Heavy Chain Research

Genetic Perturbation Techniques

Genetic perturbation techniques are crucial for understanding the cellular roles of clathrin heavy chain by altering its expression or function within living organisms or cell lines.

Gene Knockout and Knockdown Strategies (e.g., RNA Interference, CRISPR-Cas9)

Studies utilizing these techniques have revealed diverse functions of CHC. For instance, RNA interference has shown that CHC is required to prevent constitutive activation of NF-κB and gene expression, acting independently of endocytosis and clathrin light chains in unstimulated epithelial cells plos.org.

Application of Temperature-Sensitive Mutants for Conditional Inactivation

Temperature-sensitive (ts) mutants provide a valuable tool for studying the acute effects of this compound inactivation, bypassing the potential lethality associated with complete gene knockout in multicellular organisms pnas.org. These mutants express a protein that is functional at a permissive temperature but becomes rapidly inactivated when shifted to a restrictive temperature pnas.org.

In Saccharomyces cerevisiae, a conditional mutant of the single this compound gene (CHC1), chc1-525, shows immediate perturbation of clathrin secretory and endocytic functions at the non-permissive temperature of 35°C csic.es. Studies using chc1-ts mutants have shown that clathrin is required for a normal rate of internalization of the maltose (B56501) transporter csic.es. Interestingly, yeast cells can adapt to a clathrin block over time (e.g., 60 minutes at 36°C for chc1-ts), restoring normal protein sorting to the vacuole via a clathrin-independent pathway molbiolcell.org.

In Caenorhabditis elegans, a temperature-sensitive CHC mutant, chc-1(b1025ts), exhibits defects in receptor-mediated endocytosis and developmental arrest at the restrictive temperature pnas.org. In these mutants, steady-state clathrin levels are significantly reduced (more than 95%) at all temperatures, and hub interactions and membrane associations are lost at the restrictive temperature pnas.org. Surprisingly, despite the endocytosis defect, synaptic vesicle number is not reduced in chc-1(b1025ts) animals, suggesting that a high level of CHC activity is required for receptor-mediated endocytosis in non-neuronal cells but is largely dispensable for maintaining synaptic vesicle pools pnas.org.

Vertebrate temperature-sensitive this compound mutants have also been developed. One such mutant, generated in DT40 cells, showed an altered phenotype compared to corresponding yeast mutants; it seemed to form stable triskelions at the non-permissive temperature despite impaired endocytosis nih.gov. These cell lines can be used to study the effects of rapid clathrin inactivation by repressing wild-type clathrin expression and relying solely on the temperature-sensitive mutant nih.gov.

Biochemical and Biophysical Characterization

Biochemical and biophysical approaches are essential for understanding the intrinsic properties of this compound, its assembly dynamics, and its interactions with other proteins in a controlled environment.

Protein Purification and Reconstitution Assays

Purification of this compound and associated proteins is a fundamental step for in vitro studies. Clathrin can be purified from natural sources like bovine brain or human placental tissue nih.govmolbiolcell.org. Purification protocols often involve steps like differential precipitation and chromatography nih.govexbio.cz. For instance, clathrin can be recovered in the supernatant fraction after high-speed centrifugation of cell lysate and further purified using techniques like anion exchange chromatography and hydroxylapatite chromatography molbiolcell.org. Purified clathrin-coated vesicles can be depolymerized to yield triskelions composed of three heavy chains and three light chains bakerlab.org.

Reconstitution assays involve assembling purified components in vitro to mimic cellular processes and study them under defined conditions. For clathrin, this often involves reconstituting clathrin coats or clathrin-coated vesicles from purified clathrin triskelions and adaptor proteins nih.gov. These reconstituted systems allow for controlled studies of clathrin assembly, disassembly, and interactions with membranes and other proteins nih.gov. For example, fluorescently tagged clathrin trimers reconstituted from recombinant heavy and light chains can be mixed with adaptor proteins like AP-2 for assembly into clathrin coats or with AP-2 and liposomes for assembly into clathrin-coated vesicles nih.gov.

In Vitro Studies of Clathrin Assembly and Disassembly Kinetics

In vitro studies using purified clathrin and associated factors have provided significant insights into the kinetics and mechanisms of clathrin coat assembly and disassembly. Clathrin triskelions can spontaneously assemble into empty lattice cages in vitro bakerlab.org. Clathrin light chains have been shown to exert negative regulation over the spontaneous assembly of heavy chains in vitro, and this inhibition is overcome by adaptor molecules in cells nih.gov.

Clathrin cage disassembly in vitro is mediated by the molecular chaperone Hsc70 and its cochaperone auxilin, a process that requires ATP hydrolysis nih.govportlandpress.com. In vitro experiments have shown that a ratio of one auxilin molecule per clathrin triskelion is sufficient for maximum disassembly rates portlandpress.com. The ATPase activity of Hsc70 is enhanced when bound to auxilin and clathrin in vitro, promoting uncoating portlandpress.com. Upon ATP hydrolysis, Hsc70 binds stably to clathrin, leading to disassembly portlandpress.com.

Kinetic studies in vitro have helped to characterize the steps involved in disassembly. For example, approximately 1 mole of ATP is hydrolyzed during the disassembly of 1 mole of this compound, suggesting a stoichiometry of Hsc70 binding and ATP hydrolysis per triskelion nih.gov. While maximal disassembly rates in vitro may require excess Hsc70, the situation in cells is more complex portlandpress.com.

In vitro studies and simulations have also explored the conditions necessary for stable clathrin assembly on membranes. These studies suggest that adaptor protein availability, clathrin concentration, and membrane geometry influence the kinetics and stability of clathrin-coated structures biorxiv.orgnih.gov. Large self-assembled clathrin lattices can spontaneously disassemble in vitro without sufficient adaptor proteins, highlighting the role of adaptors in stabilizing productive structures nih.gov.

Protein-Protein Interaction and Binding Affinity Analyses

Understanding the interactions between this compound and other proteins is crucial for deciphering its function. Various biochemical and biophysical techniques are used to analyze these interactions and determine binding affinities.

Techniques like yeast two-hybrid assays have been used to map the core interaction regions between this compound and light chains nih.gov. These studies identified core interactions between HC residues 1267–1522 and LCb residues 90–157 nih.gov. In vitro binding assays, such as immobilizing purified tagged protein fragments on affinity resin and incubating with cell lysates or other purified proteins, can confirm interactions observed in yeast two-hybrid screens and allow for the study of binding under controlled conditions nih.gov. For example, in vitro binding assays confirmed the interaction between His6-tagged clathrin hub fragments and purified clathrin light chain b nih.gov.

Binding affinity analyses, often quantified by dissociation constants (KD), provide a measure of the strength of protein-protein interactions. Techniques like Isothermal Titration Calorimetry (ITC) and analysis of chemical shift changes in Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine binding stoichiometry and affinity acs.org. For instance, NMR structural mapping and ITC have been used to study the binding of clathrin-box motif peptides from adaptor proteins to the N-terminal domain of the this compound acs.org. These studies revealed that the clathrin N-terminal domain can bind multiple clathrin-box peptides simultaneously, although with low affinity, suggesting promiscuity in binding sites acs.org.

Other methods for studying protein-protein interactions include co-immunoprecipitation, which can identify proteins that interact with CHC in cell lysates biologists.com. Analysis of evolutionary constraints in protein interfaces can also provide insights into functionally important interaction sites on this compound plos.org. Studies comparing the conservation of interface residues have shown that interfaces are maximally conserved in this compound plos.org.

Data from binding studies can be used to develop models of protein complexes, such as a three-dimensional model for the interface of clathrin heavy and light chains, which can provide insights into how light chains regulate clathrin assembly nih.gov.

Table 1: Examples of Techniques Used in this compound Research

Methodological ApproachSpecific TechniquesApplication in CHC Research
Genetic PerturbationRNA Interference (RNAi)Reducing CHC expression to study functional requirements patsnap.complos.org
CRISPR-Cas9 Gene KnockoutComplete disruption of CHC gene to study loss-of-function phenotypes patsnap.comnih.gov
Temperature-Sensitive MutantsStudying acute effects of CHC inactivation pnas.orgcsic.esnih.gov
Biochemical and Biophysical CharacterizationProtein PurificationIsolating CHC and associated proteins for in vitro studies nih.govmolbiolcell.orgexbio.cz
Reconstitution AssaysAssembling purified components to mimic cellular processes nih.gov
In Vitro Assembly/Disassembly KineticsStudying the dynamics of clathrin coat formation and uncoating bakerlab.orgnih.govportlandpress.combiorxiv.orgnih.gov
Protein-Protein Interaction Analysis (e.g., Yeast Two-Hybrid, In Vitro Binding)Mapping interaction regions and identifying binding partners nih.gov
Binding Affinity Analysis (e.g., ITC, NMR)Quantifying the strength of interactions between CHC and other proteins acs.org

Advanced Imaging and Microscopy Techniques

Advanced microscopy techniques provide critical insights into the spatial and temporal behavior of this compound and the structures it forms. These methods allow researchers to observe clathrin dynamics in real-time in living cells and to resolve the ultrastructure of clathrin coats and vesicles.

Live-Cell Imaging and Quantitative Fluorescence Microscopy

Live-cell imaging, particularly using quantitative fluorescence microscopy techniques such as Total Internal Reflection Fluorescence Microscopy (TIRF-M) and spinning disk confocal microscopy, is invaluable for studying the dynamics of this compound at the plasma membrane. biologists.comwisc.edunih.govbiorxiv.orgbiorxiv.orgresearchgate.net By tagging this compound or associated proteins with fluorescent proteins like GFP or mCherry, researchers can visualize the assembly and disassembly of clathrin-coated structures (CCSs) in real-time. molbiolcell.orgwisc.edunih.govbiorxiv.orgbiorxiv.org

TIRF-M is particularly well-suited for observing events occurring at the cell surface in contact with the coverslip, allowing for the precise tracking of individual clathrin-coated pits (CCPs) and the measurement of their lifetimes, density, and fluorescence intensity profiles. biologists.comwisc.edubiorxiv.orgbiorxiv.orgresearchgate.net This quantitative analysis provides key physiological metrics about the kinetics of CME. wisc.eduresearchgate.net For example, live TIRF-M of fluorescently tagged clathrin light chain 2 (CLC2) has been used to quantify the lifetimes, density, and fluorescent intensity profiles of CLC2-labeled clathrin-coated pits in plant cells. biologists.comwisc.edu

Quantitative fluorescence microscopy, combined with automated detection and tracking software, enables the analysis of thousands of individual endocytic events per cell, generating large datasets for statistical analysis. biorxiv.orgbiorxiv.org This approach has revealed the transient nature of assembling clathrin-coated structures and their dynamic behavior. nih.gov Dual-channel imaging, where clathrin is tagged with one fluorophore and a protein of interest with another, allows for the quantitative comparison of their temporal dynamics relative to the stages of clathrin-coated pit formation and vesicle departure from the plasma membrane. biologists.comwisc.edu Studies using live-cell imaging have classified distinct types of clathrin-containing endocytic objects based on their dynamics, including abortive events, canonical coated pits, and longer-lived coated plaques. nih.gov

Electron Microscopy and Tomography for Structural Visualization

Electron microscopy (EM), including techniques like quick-freeze deep-etch EM and cryo-electron microscopy (cryo-EM) and tomography, provides high-resolution structural information about this compound and the clathrin coat. molbiolcell.orgbiorxiv.orgresearchgate.netbiologists.comebi.ac.ukelifesciences.orgharvard.edunih.gov These methods allow for the direct visualization of the clathrin coat structure, including the arrangement of triskelions into polygonal lattices on membranes and the morphology of clathrin-coated vesicles. molbiolcell.orgbiorxiv.orgresearchgate.netbiologists.com

Cryo-electron microscopy and tomography have been used to determine the structure of clathrin lattices at subnanometer resolution, revealing the packing of clathrin triskelia and interactions between adjacent heavy chains, light chains, and within the trimerization domain. researchgate.netebi.ac.ukharvard.edunih.gov These techniques can resolve the shape, size, and stage of CCV formation. biologists.com Cryo-electron tomography of individual clathrin-coated vesicles isolated from cells has shown a wide range of lattice designs with different patterns of pentagonal, hexagonal, and occasionally heptagonal facets. harvard.edunih.gov These studies have also revealed that the membrane vesicle enclosed within the clathrin coat is often offset from the center of the clathrin shell, suggesting a polarity of assembly. harvard.edunih.gov Electron microscopy approaches have enabled direct visualization of the clathrin coat itself. biologists.com

Immunofluorescence and Co-localization Studies

Immunofluorescence microscopy is a widely used technique to determine the subcellular localization of this compound and to investigate its co-localization with other proteins. nih.govnih.govnih.govtandfonline.combiologists.comresearchgate.netresearchgate.netresearchgate.net This method involves using antibodies specific to this compound and other target proteins, conjugated with different fluorophores, to visualize their distribution within fixed cells. nih.govnih.govtandfonline.comresearchgate.net

Co-localization studies can provide evidence for protein interactions or their presence in the same cellular compartments or structures. For example, immunofluorescence has been used to show the co-localization of this compound with markers for early endocytosis and the trans-Golgi network. nih.gov Studies have also used immunofluorescence to examine the co-localization of different this compound isoforms, such as CHC17 and CHC22, with proteins involved in GLUT4 trafficking and with markers of the GLUT4 storage compartment. nih.gov Quantitative analysis of co-localization can provide insights into the degree of association between this compound and other proteins under different experimental conditions, such as after treatment with signaling molecules. researchgate.net Immunofluorescence analysis has also shown changes in the localization of phosphorylated this compound signals during mitosis. tandfonline.com

Functional Assays in Cellular and Organismal Systems

Functional assays are essential for understanding the biological roles of this compound in cellular processes like endocytosis, vesicular trafficking, and their impact at the organismal level. These assays quantify the efficiency and kinetics of these processes.

Receptor Internalization and Ligand Uptake Assays

Receptor internalization and ligand uptake assays are commonly used to assess the function of clathrin-mediated endocytosis, a process heavily dependent on this compound. nih.govnih.govbiologists.combiorxiv.orgbiorxiv.orgnih.govnih.govmolbiolcell.orgembopress.orgresearchgate.netpnas.orgplos.org These assays typically involve incubating cells with fluorescently labeled ligands (e.g., transferrin, antibodies, or particles) that bind to specific cell surface receptors internalized via CME. nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govmolbiolcell.orgembopress.org The amount of internalized ligand is then quantified over time using techniques such as flow cytometry, fluorescence microscopy, or biochemical methods like biotinylation followed by Western blotting or immunoprecipitation. nih.govbiorxiv.orgbiorxiv.orgmolbiolcell.orgembopress.orgplos.org

By manipulating this compound levels or function (e.g., using siRNA knockdown or temperature-sensitive mutants), researchers can determine the extent to which a particular receptor or ligand is internalized via a clathrin-dependent pathway. nih.govnih.govembopress.orgresearchgate.netpnas.org For instance, depletion of this compound using siRNA has been shown to strongly inhibit the internalization of fluorescently labeled transferrin and leptin receptors. nih.govembopress.org Functional assays comparing the endocytosis mediated by different this compound isoforms, like CHC17 and CHC22, using transferrin uptake have indicated functional equivalence in this process. nih.gov In plant cells, cargo uptake assays using FM4-64 dye have demonstrated that disruption of this compound function leads to a strong block of dye uptake. biologists.com

Quantitative Measurements of Vesicular Trafficking Kinetics

Beyond endocytosis, quantitative proteomics approaches, such as SILAC-based proteomics, have been used to identify proteins that interact with components of the clathrin machinery and to reveal links between clathrin-mediated vesicular trafficking and other cellular processes, such as autophagosome assembly. tandfonline.com These studies can quantify changes in protein associations and levels under different conditions, providing insights into the regulatory coupling between different trafficking pathways. tandfonline.com Functional assays in organisms, such as measuring neurotransmission levels during high-frequency electrical stimulation in Drosophila mutants with perturbed this compound transport, can quantify the impact of clathrin-associated trafficking on physiological processes. embopress.orgnih.gov Reduced rates of recycling of internalized synaptic membrane have been associated with perturbed this compound transport in these models. embopress.orgnih.gov

Cellular Migration and Signal Transduction Pathway Analyses

This compound, primarily through its role in clathrin-mediated endocytosis (CME), significantly influences cellular migration and signal transduction. CME regulates the surface expression and signaling of key receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). nih.gov

Studies employing clathrin knockdown have demonstrated notable impacts on cellular signaling and migration. For instance, inhibition of clathrin-mediated endocytosis through clathrin knockdown in cells significantly reduced the internalization of the chemokine receptor CXCR4. frontiersin.orgnih.gov Interestingly, this reduction in internalization correlated with an observed increase in CXCL12-dependent ERK1/2 signaling, suggesting a complex interplay where modulating endocytosis can influence the outcome of signaling cascades. frontiersin.orgnih.gov Further research indicated that this increase in ERK1/2 phosphorylation upon clathrin knockdown was abrogated by simultaneous disruption of lipid rafts, highlighting potential compensatory mechanisms involving other endocytic pathways. frontiersin.orgnih.gov

Beyond receptor internalization, clathrin can also function as a scaffold for signaling molecules at the plasma membrane, contributing to processes like EGF-induced AKT phosphorylation. frontiersin.orgnih.gov In the context of cellular movement, this compound knockdown has been shown to reduce CXCL12-dependent cell migration, irrespective of the observed increase in ERK1/2 phosphorylation, suggesting that the effects on migration can be distinct from specific signaling outputs. frontiersin.orgnih.gov

Furthermore, this compound (CLTC) has been implicated in regulating critical pathways such as the TGF-β and AKT/mTOR signaling pathways, particularly in the context of diseases like osteosarcoma. Downregulation of CLTC gene expression has been linked to the inhibition of osteosarcoma cell proliferation, mediated through the activation of these pathways in conjunction with the tumor-associated protein TFG. researchgate.net Clathrin and its associated signaling pathways are also involved in the inflammatory signal transduction observed in orbital fibroblasts in Graves ophthalmopathy. nih.gov The clathrin light chain A, which interacts with the heavy chain, has been found to play a unique role in promoting efficient cell spreading and migration by influencing the targeting and activation of focal adhesion proteins such as FAK and paxillin. nih.gov

Key findings regarding the impact of this compound knockdown on CXCR4 signaling and cell migration include:

CXCR4 Internalization: Significantly reduced upon clathrin knockdown. frontiersin.orgnih.gov

CXCL12-dependent ERK1/2 Signaling: Increased upon clathrin knockdown. frontiersin.orgnih.gov

CXCL12-dependent Cell Migration: Reduced upon clathrin knockdown. frontiersin.orgnih.gov

Structural Biology Techniques

Understanding the structure of this compound and its assembly into the clathrin lattice is crucial for elucidating its function. A combination of advanced structural biology techniques, including cryo-electron microscopy, X-ray crystallography, and nuclear magnetic resonance spectroscopy, has provided significant insights into the intricate architecture of clathrin-coated vesicles and the interactions involving this compound. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-EM is a powerful technique for visualizing the structure of large protein complexes like the clathrin cage at high resolution. Cryo-EM studies of clathrin assembled into cages, often with adaptor protein complexes, have provided detailed maps of how clathrin molecules pack together to form the polyhedral lattice. embopress.orgebi.ac.uk These maps reveal the arrangement of clathrin triskelia and the interactions between individual heavy chains, at the interface with light chains, and within the trimerization domain, which are essential for stabilizing the lattice structure. ebi.ac.ukresearchgate.net Cryo-EM has also been used to study different clathrin cage architectures, demonstrating that while assembly involves a limited range of triskelion leg conformations, inherent flexibility of the heavy chain is necessary to maintain contacts within the dynamic lattice. ebi.ac.uk Resolutions of clathrin structures determined by cryo-EM have reached levels allowing for detailed molecular modeling, such as a 9.07 Å resolution map for assembled porcine clathrin. ebi.ac.uk

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray crystallography provides atomic-resolution details of protein domains. This technique has been instrumental in revealing the fine structure of various this compound domains. For example, the atomic structure of the this compound hub domain, which is critical for spontaneous clathrin polymerization and light-chain binding, has been determined by X-ray crystallography at resolutions such as 2.6 Å. rcsb.org These structures show that the hub domain folds into an elongated helical structure containing repeated motifs, providing a structural basis for understanding this compound self-assembly and light-chain interaction. rcsb.org

NMR spectroscopy complements crystallography by providing information on protein dynamics and interactions in solution. NMR experiments have been used to study the binding of peptides containing Clathrin Binding Motifs (CBMs) to the N-terminal domain of this compound, revealing that a single peptide can bind to multiple sites. biorxiv.orgbiorxiv.org Both X-ray crystallography and NMR, sometimes in combination with EM, are used to directly demonstrate protein-protein interactions at the atomic level, providing crucial data on how this compound interacts with its numerous binding partners. thebiogrid.org

Omics-Based Approaches

Omics technologies, particularly proteomics and transcriptomics, offer system-wide views of this compound expression, modification, and interaction networks, providing context for its cellular functions.

Proteomics and Mass Spectrometry for Protein Identification and Modification Analysis

Proteomics, often relying on mass spectrometry, is widely used for the identification of this compound within complex protein mixtures and for the characterization of its post-translational modifications (PTMs). This compound has been identified through mass spectrometry in various cellular compartments and complexes, including melanosome fractions and mitotic spindles. uniprot.org Quantitative proteomic approaches, such as phosphoproteomics using mass spectrometry, have identified specific phosphorylation sites on this compound, such as tyrosine residues at positions 634 and 1477, and acetylation at alanine (B10760859) 2, highlighting potential regulatory modifications. uniprot.org

Mass spectrometry is also crucial for comprehensive protein identification and the analysis of protein processing events. uniprot.org Comparative proteomic studies, utilizing techniques like 2D difference gel electrophoresis and isobaric tags for relative and absolute quantification (iTRAQ) coupled with mass spectrometry, have been employed to analyze the protein composition of clathrin-coated vesicles and distinguish genuine components from contaminants in purified samples. nih.gov The abundance of this compound isoforms in purified vesicles can be assessed using spectral counts from LC/MS-MS analysis. biorxiv.org Proteomic analyses have also provided insights into the stoichiometry of clathrin heavy and light chain subunits within the clathrin triskelion. biorxiv.org Furthermore, changes in this compound post-translational modifications have been observed upon clathrin knockdown, detectable using modification-sensitive antibodies. frontiersin.orgnih.gov

Examples of post-translational modifications identified on this compound by mass spectrometry include:

Phosphorylation: Tyr-634, Tyr-1477 uniprot.org

Acetylation: Ala-2 uniprot.org

Sumoylation: Lys-189, Lys-1461, Lys-1535 uniprot.org

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of RNA transcripts and gene expression levels, providing insights into the regulation of this compound synthesis. The primary this compound, encoded by the CLTC gene, is generally expressed ubiquitously across different cell types. oup.comwikipedia.org A second this compound, CHC22, is encoded by the CLTCL1 gene and exhibits a more varied expression pattern depending on the tissue and developmental stage. oup.comwikipedia.org

Transcriptomic analyses have revealed the involvement of this compound genes in specific biological processes. For instance, in the symbiotic seed germination of Gastrodia elata, a this compound gene (c11353_g1) was found to be significantly up-regulated in protocorms compared to seeds, indicating a role for clathrin-mediated endocytosis in this process. scispace.com Transcriptome analysis can also highlight the differential expression of CLTC in disease states and its potential involvement in various cancer-related pathways. researchgate.net Comparative transcriptomic studies allow for the analysis of the relative expression levels of different this compound genes, such as CLTCL1 and CLTC, across different developmental time points or conditions. oup.com

Mechanistic Roles of Clathrin Heavy Chain in Biological Processes and Pathophysiology

Developmental Biology Mechanisms

The clathrin heavy chain (CHC) is a fundamental component of the cellular machinery responsible for clathrin-mediated endocytosis, a process critical for the internalization of molecules. This function is integral to numerous developmental processes, from the formation of germ cells to the intricate construction of tissues and organs.

Role in Oogenesis and Embryonic Patterning (e.g., Drosophila)

In the fruit fly Drosophila melanogaster, the this compound is essential for both oogenesis and the correct patterning of the embryo. nih.govmpg.de During oogenesis, the developing oocyte must internalize vast quantities of yolk proteins from the surrounding fluid to nourish the future embryo. This uptake is a classic example of clathrin-mediated endocytosis, where CHC assembles into lattice-like coats on the plasma membrane, facilitating the formation of vesicles that carry yolk precursors into the cell. nih.gov

Furthermore, CHC plays a pivotal role in establishing the body axes of the embryo. nih.govmpg.de The correct positioning of maternal messenger RNAs (mRNAs) and proteins within the oocyte determines the anterior-posterior and dorsal-ventral axes. The transport and localization of these molecules often rely on vesicular trafficking, a process in which clathrin is deeply involved. nih.govbiologists.com For instance, the localization of oskar mRNA to the posterior pole of the oocyte, a critical step for defining the abdomen and germ cells, requires functional CHC. mpg.debiologists.com Studies have shown that CHC not only contributes to the localization of oskar mRNA but is also necessary for oocyte growth. mpg.de

OrganismProcessRole of this compoundKey Findings
Drosophila melanogasterOogenesisYolk protein uptakeEssential for the endocytosis of yolk precursors, enabling oocyte growth. nih.gov
Drosophila melanogasterEmbryonic PatterningLocalization of maternal determinantsRequired for the correct positioning of molecules like oskar mRNA, establishing embryonic polarity. mpg.debiologists.com

Contributions to Organogenesis and Tissue Development (e.g., Nephrocytes, Stomata in Plants)

The role of the this compound extends to the formation of specialized tissues and organs in both animals and plants. In Drosophila, nephrocytes function as a primitive kidney, filtering the hemolymph. These cells are characterized by extremely high rates of endocytosis to clear waste products. researchgate.netnih.gov The structural integrity and function of the slit diaphragm, the filtration barrier in nephrocytes, depend on the dynamic endocytosis and recycling of its protein components, a process mediated by clathrin. nih.govsdbonline.org Disruption of CHC in nephrocytes impairs their filtration capacity. nih.gov

Organism/SystemTissue/StructureRole of this compoundKey Findings
Drosophila melanogasterNephrocytesMaintenance of slit diaphragmRequired for the endocytosis and recycling of slit diaphragm proteins, ensuring proper filtration. nih.govsdbonline.org
Arabidopsis thalianaStomataRegulation of stomatal movement and developmentImportant for the coordination of endocytosis and exocytosis that affects stomatal function, gas exchange, and plant growth. plantae.orgnih.gov

Impact on Neurogenesis and Neural Crest Development

The development of the nervous system is a highly orchestrated process that relies on precise cell migration, differentiation, and signaling, all of which are influenced by clathrin-mediated endocytosis. During neurogenesis, the this compound is crucial for the proper development of neurons. A specific isoform, CHC22, encoded by the CLTCL1 gene, has been shown to play an essential and non-redundant role in the development of pain- and touch-sensing neurons. oup.comnih.gov Studies have revealed that CHC22 expression is significantly downregulated upon the onset of neural differentiation. oup.comnih.govresearchgate.net

Neural crest cells are a migratory and multipotent cell population that gives rise to a wide variety of cell types, including neurons and glia of the peripheral nervous system. The migration of these cells is dependent on the dynamic regulation of cell surface receptors and adhesion molecules, a process controlled by clathrin-mediated endocytosis. Research has shown that CHC22 has a specific role in neuronal differentiation that is independent of the more ubiquitous CHC17 isoform. mpg.de Mutations in CLTCL1 have been linked to congenital insensitivity to pain and cognitive delay, underscoring the critical role of this specific this compound in neural crest development. oup.comnih.govresearchgate.net

Homeostatic Regulation and Signaling Cascade Modulation

The this compound is essential for maintaining cellular homeostasis, primarily through its role in modulating signaling pathways by controlling the abundance and activity of cell surface receptors.

Control of Receptor Signaling Dynamics (e.g., G Protein-Coupled Receptors, Receptor Tyrosine Kinases)

Clathrin-mediated endocytosis is a principal mechanism for regulating signaling from G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). sigmaaldrich.com Following ligand binding and activation, these receptors are targeted for internalization via clathrin-coated pits. sigmaaldrich.combiomolther.org This process desensitizes the cell to continuous stimulation and allows for either the recycling of receptors back to the cell surface or their degradation, thereby controlling the duration and intensity of the signal. sigmaaldrich.com

For many GPCRs, activation leads to phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin then acts as an adaptor, recruiting the clathrin machinery to initiate endocytosis. researchgate.netnih.gov Similarly, ligand-induced activation of RTKs, such as the epidermal growth factor receptor (EGFR) and insulin (B600854) receptor, can lead to phosphorylation of the this compound itself, enhancing its recruitment to the plasma membrane and subsequent internalization of the activated receptor. nih.govmolbiolcell.orgnih.gov The Tom1L1-clathrin heavy chain complex has been identified as a negative regulator of Src family kinase (SFK) signaling by controlling its partitioning at the plasma membrane. nih.gov

Receptor ClassExample ReceptorRole of this compoundKey Findings
G Protein-Coupled Receptors (GPCRs)β2-adrenergic receptorReceptor internalization and signal attenuationMediates endocytosis of activated receptors, often via β-arrestin and GRK-dependent mechanisms. researchgate.netnih.gov
Receptor Tyrosine Kinases (RTKs)Epidermal Growth Factor Receptor (EGFR)Receptor internalization and signaling modulationRequired for the internalization of activated EGFR, with some signaling pathways like PI3K-Akt activation being clathrin-dependent. molbiolcell.orgnih.gov
Receptor Tyrosine Kinases (RTKs)Insulin ReceptorReceptor endocytosisThe insulin receptor can catalyze the phosphorylation of this compound, which is implicated in receptor endocytosis. nih.gov
Non-receptor Tyrosine KinasesSrc Family Kinases (SFK)Regulation of membrane partitioningThe Tom1L1-CHC complex reduces the level of SFKs in specific membrane domains, negatively regulating mitogenic signals. nih.gov

Integration into Immune Response Pathways

The this compound is integral to the functioning of the immune system, playing key roles in antigen presentation and the regulation of immune cell activity. Antigen-presenting cells (APCs) internalize antigens through various endocytic pathways, including clathrin-mediated endocytosis, for processing and presentation on Major Histocompatibility Complex (MHC) molecules. nih.gov The B cell receptor (BCR), for example, is internalized primarily through a clathrin-dependent pathway upon antigen binding. molbiolcell.orgfrontiersin.org This internalization is crucial for subsequent antigen presentation to T helper cells. molbiolcell.org

Furthermore, the activation and regulation of T cells are also modulated by clathrin-mediated processes. The T cell receptor (TCR) is internalized via clathrin-mediated endocytosis following engagement with a peptide-MHC complex. pnas.org Interestingly, clathrin is also involved in the release of TCR-loaded vesicles, known as synaptic ectosomes, from the T cell surface. pnas.org This dual role highlights the complex regulatory function of clathrin in the immunological synapse, influencing the balance between T cell activation and signal downregulation. pnas.org

Involvement in Cellular Stress Responses and Adaptations

The this compound (CHC) is a crucial component of cellular trafficking and has been shown to be involved in various cellular stress responses and adaptations. Its roles extend beyond its canonical function in endocytosis to include modulation of pathways that help cells cope with adverse conditions such as oxidative stress, nutrient starvation (which induces autophagy), and osmotic stress.

Under conditions of oxidative stress , such as that induced by hydrogen peroxide (H₂O₂), the this compound undergoes tyrosine phosphorylation. nih.gov This modification can affect the intracellular localization of CHC and alter clathrin-dependent endocytosis. nih.gov For instance, in mouse pancreatic βTC cells, H₂O₂ treatment leads to the tyrosine phosphorylation of CHC, a process that is suppressed by Src kinase inhibitors. nih.gov Furthermore, oxidative stress can indirectly impact clathrin-mediated endocytosis (CME) by downregulating the transcription factor Sp1, which in turn reduces the levels of Hsc70, a protein essential for uncoating clathrin-coated vesicles. nih.govcell-stress.com This leads to an accumulation of this compound and a reduced rate of CME. nih.govresearchgate.net

This compound is also implicated in autophagy , a cellular process for degrading and recycling cellular components, which is often activated during starvation. CHC is found on autophagosomes and is thought to contribute to their biogenesis by providing membranes from the trans-Golgi network (TGN). asm.org Moreover, CHC at the plasma membrane interacts with ATG16L1, a key protein in the autophagy process, suggesting that the plasma membrane can be a membrane source for pre-autophagic structures through clathrin-mediated endocytosis. asm.orgtandfonline.com The interaction between the ATG12-ATG5 conjugate and the clathrin machinery further underscores the direct regulatory link between clathrin-mediated trafficking and autophagosome assembly. biorxiv.orgnih.gov

In response to hyperosmotic stress in plants, both clathrin-mediated endocytosis and membrane microdomain-associated endocytosis are involved in cellular adaptation. mdpi.com Studies in Arabidopsis have shown that hyperosmotic conditions lead to an increase in the internalization of clathrin light chain (a partner of the heavy chain), suggesting an upregulation of CME to remodel the plasma membrane. mdpi.com

Furthermore, this compound has been linked to the unfolded protein response (UPR) , a stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The disassembly of the clathrin coat by Hsc70 is mechanistically similar to the BiP-driven de-oligomerization of the ER stress sensor Ire1, highlighting a conserved mechanism of chaperone action in stress response pathways. life-science-alliance.org However, some studies suggest that clathrin-mediated endocytosis itself may be dispensable for the cell-nonautonomous UPR induced by certain stressors. rupress.org

Interestingly, CHC also plays a role in regulating basal inflammatory responses, acting as a brake on the NF-κB signaling pathway, independent of its function in endocytosis. plos.org Additionally, a nuclear pool of CHC has been identified that participates in the p53-mediated transcriptional response to DNA damage, stabilizing the interaction between p53 and the transcriptional co-activator p300. nih.gov

Table 1: Role of this compound in Cellular Stress Responses

Stress ConditionMechanism of CHC InvolvementKey Interacting PartnersFunctional OutcomeReferences
Oxidative StressTyrosine phosphorylation of CHC; Indirectly via Hsc70 downregulationSrc kinase, Sp1, Hsc70Altered intracellular localization and reduced rate of clathrin-mediated endocytosis nih.govnih.govcell-stress.com
Nutrient Starvation (Autophagy)Provides membrane for autophagosome biogenesis from the TGN and plasma membraneATG16L1, ATG12-ATG5 conjugateFacilitates autophagosome formation and maturation asm.orgtandfonline.combiorxiv.orgnih.gov
Hyperosmotic StressIncreased clathrin-mediated endocytosis for plasma membrane remodelingClathrin Light ChainCellular adaptation to changes in osmolarity mdpi.com
ER Stress (Unfolded Protein Response)Disassembly mechanism by Hsc70 is analogous to Ire1 de-oligomerization by BiPHsc70, Ire1, BiPPotential modulation of the UPR pathway life-science-alliance.org
Basal Inflammatory StressEndocytosis-independent regulation of NF-κB signalingNF-κB pathway componentsPrevents constitutive activation of NF-κB plos.org
DNA DamageNuclear CHC stabilizes p53-p300 interactionp53, p300Enhances p53-mediated transcription of target genes nih.gov

This compound in Disease Pathogenesis

Cellular Mechanisms in Neurological Disorders and Neurodegeneration (e.g., Axonal Transport Deficiencies, Synaptic Dysfunction)

Clathrin-mediated endocytosis is fundamental to neuronal function, particularly in processes such as synaptic vesicle recycling and the regulation of neurotransmitter receptor density at the postsynaptic membrane. Consequently, dysregulation of the this compound (CHC) is implicated in the pathogenesis of several neurological and neurodegenerative disorders.

Defects in CHC function can lead to impaired axonal transport . CHC is involved in the transport of vesicles along microtubules. For instance, Bicaudal D (BicD), a protein involved in dynein-mediated transport, can bind to CHC to facilitate the movement of recycling vesicles at the neuromuscular junction. sdbonline.org Disruptions in this process can contribute to the axonal transport deficiencies seen in various neurodegenerative diseases.

At the synapse, CHC is essential for the rapid recycling of synaptic vesicles, a process that is critical for maintaining neurotransmission during high-frequency firing. Following neurotransmitter release, clathrin coats assemble on the presynaptic membrane to retrieve vesicular components for reuse. Failure in this clathrin-mediated endocytosis pathway leads to a depletion of synaptic vesicles and subsequent synaptic dysfunction .

In the context of specific neurodegenerative diseases, mutations in genes associated with clathrin-mediated trafficking have been identified. For example, mutations in DNAJC6, which encodes the co-chaperone auxilin, a key protein for uncoating clathrin vesicles, are linked to a form of juvenile parkinsonism (PARK19). Lack of functional auxilin leads to an accumulation of clathrin-coated vesicles and subsequent neurodegeneration. researcher.life While this is not a direct mutation in the this compound itself, it highlights the critical importance of the clathrin machinery in neuronal health.

Furthermore, there is evidence suggesting a link between CHC and the processing of proteins central to neurodegenerative diseases. For example, the endocytosis of amyloid precursor protein (APP), the precursor to the amyloid-β peptide that forms plaques in Alzheimer's disease, is a clathrin-dependent process. Alterations in CHC function could therefore influence APP trafficking and processing, potentially contributing to Alzheimer's pathology. Similarly, huntingtin, the protein mutated in Huntington's disease, interacts with components of the clathrin machinery, and its dysfunction may disrupt clathrin-mediated trafficking pathways.

Pathophysiological Contributions to Renal Diseases and Slit Diaphragm Integrity

In the kidney, the integrity of the glomerular filtration barrier is paramount for proper function, and a key component of this barrier is the slit diaphragm, a specialized cell-cell junction between podocytes. Clathrin-mediated endocytosis, driven by the this compound, plays a critical role in maintaining the molecular composition and structural integrity of the slit diaphragm.

Podocytes are highly specialized cells with intricate foot processes that interdigitate to form the slit diaphragm. This structure is highly dynamic and its protein components, such as nephrin (B609532) and podocin, are continuously turned over to maintain its filtering function. CHC is essential for the endocytosis and recycling of these slit diaphragm proteins. This process allows for the removal of damaged proteins and the regulation of signaling pathways originating from the slit diaphragm.

Disruption of clathrin-mediated endocytosis in podocytes can lead to severe renal disease. For instance, if the turnover of slit diaphragm components is impaired, it can lead to a breakdown of the filtration barrier, resulting in proteinuria (the presence of excess protein in the urine), a hallmark of many kidney diseases. While direct mutations in the this compound gene have not been a primary focus in common renal diseases, the functional impairment of the clathrin machinery due to other genetic defects or cellular insults is a significant factor in the pathogenesis of nephrotic syndromes.

Cellular and Molecular Roles in Oncogenesis and Cancer Progression

The this compound is increasingly recognized for its multifaceted roles in cancer. Beyond its canonical function in endocytosis, which itself is crucial for tumor cells, CHC participates in signaling pathways that drive oncogenesis and metastasis.

Clathrin-mediated endocytosis is vital for the internalization of growth factor receptors, such as the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R). In many cancers, these receptors are overexpressed or constitutively active, and their internalization via CME is a key step in modulating their signaling output. CHC can either promote or attenuate signaling depending on the specific receptor and cellular context. For instance, the interaction between CHC and estrogen receptor α (ERα) in breast cancer cells is required to sustain estrogen-induced signaling and cell proliferation. researchgate.net

CHC also has endocytosis-independent functions that contribute to cancer. A portion of the cellular CHC pool can localize to the nucleus, where it can act as a transcriptional co-regulator. Notably, nuclear CHC has been shown to bind to the tumor suppressor protein p53 and is required for the full transcriptional activation of p53 target genes in response to DNA damage. nih.gov Since p53 is a critical guardian against tumorigenesis, the modulation of its activity by CHC has significant implications for cancer development.

Furthermore, CHC is involved in cell migration and invasion, which are key processes in cancer metastasis. Clathrin-mediated endocytosis is required for the turnover of adhesion molecules, such as integrins, at the leading edge of migrating cells, allowing for the dynamic regulation of cell-matrix adhesions. Dysregulation of this process can enhance the migratory and invasive potential of cancer cells.

Given these crucial roles, it is not surprising that alterations in CHC expression or function are observed in various cancers. The dependence of cancer cells on elevated rates of nutrient uptake and growth factor signaling makes the clathrin machinery a potential target for therapeutic intervention.

Involvement in Metabolic Dysregulation (e.g., Glucose Homeostasis, GLUT4 Trafficking)

The this compound plays a pivotal role in maintaining metabolic homeostasis, particularly in the regulation of blood glucose levels. This is primarily achieved through its essential function in the trafficking of the glucose transporter type 4 (GLUT4).

GLUT4 is the principal insulin-responsive glucose transporter, found in adipose tissue and striated muscle (skeletal and cardiac muscle). In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Upon insulin stimulation, these vesicles are mobilized to the plasma membrane, where they fuse and insert GLUT4, thereby facilitating the uptake of glucose from the bloodstream.

Clathrin-mediated endocytosis is the primary mechanism for the re-internalization of GLUT4 from the plasma membrane back into the cell. This process is crucial for terminating the insulin signal and for recycling GLUT4 transporters so they can be used in subsequent rounds of insulin stimulation. The this compound, along with adaptor proteins, assembles on the plasma membrane to form clathrin-coated pits that engulf GLUT4-containing membrane patches.

Dysfunction in this CHC-dependent GLUT4 trafficking can lead to metabolic dysregulation. For example, impaired GLUT4 endocytosis can lead to its prolonged retention on the cell surface, which might seem beneficial for glucose uptake but can disrupt the fine-tuned regulation of glucose homeostasis. Conversely, an overactive endocytic process could reduce the amount of GLUT4 at the cell surface, leading to insulin resistance, a condition where cells fail to respond adequately to insulin. Insulin resistance is a key feature of type 2 diabetes.

Studies have shown that in states of metabolic stress, such as that induced by oxidative stress in cardiomyocytes, the endocytosis of GLUT4 can be slowed. This indicates that the clathrin-mediated trafficking of GLUT4 is a regulated process that can be influenced by the metabolic state of the cell. Therefore, the this compound is a critical molecular player in the intricate network that governs glucose homeostasis, and its dysregulation can contribute to the pathogenesis of metabolic diseases like type 2 diabetes.

Modulation of Host-Pathogen Interactions and Viral Entry Mechanisms

Clathrin-mediated endocytosis is a major pathway that many pathogens, particularly viruses, exploit to gain entry into host cells. The this compound, as the core component of the clathrin coat, is therefore a central figure in the initial stages of many infections.

A wide range of viruses, including influenza virus, dengue virus, and vesicular stomatitis virus, utilize CME for their entry. The process typically begins with the virus particle binding to a specific receptor on the host cell surface. This binding event often triggers the recruitment of the clathrin machinery to the site of attachment. A clathrin-coated pit forms around the virus-receptor complex, invaginates, and pinches off to form a clathrin-coated vesicle containing the virus particle. This vesicle is then transported into the cell's interior.

Once inside the cell, the virus must escape the endosomal pathway to release its genetic material into the cytoplasm and initiate replication. The acidification of the endosome is often the trigger for conformational changes in viral proteins that lead to the fusion of the viral envelope with the endosomal membrane, allowing the viral genome to escape.

Bacteria can also manipulate the host's clathrin machinery. Some pathogenic bacteria secrete effector proteins into the host cell that can interact with and modulate components of the endocytic pathway, including clathrin, to facilitate their own uptake or to disrupt host cell processes. For example, the rickettsial secreted effector Sca4 has been found to bind to the host's this compound, which appears to promote the efficient spread of the bacteria between cells. researcher.life

The host, in turn, has evolved defense mechanisms that can involve the endocytic pathway. For example, the internalization of pathogen-associated molecular patterns (PAMPs) by endocytosis can lead to their recognition by intracellular pattern recognition receptors, such as Toll-like receptors (TLRs), triggering an innate immune response.

Given its critical role in the entry of numerous pathogens, the this compound and the CME pathway represent potential targets for the development of broad-spectrum antiviral and antibacterial therapies.

Contributions to Musculoskeletal System Pathologies (e.g., Myotonic Dystrophy)

The this compound (CHC) is a crucial protein involved in various cellular processes, and its dysfunction has been implicated in several musculoskeletal disorders. nih.gov While traditionally known for its role in forming clathrin-coated vesicles for endocytosis, research has uncovered unconventional roles for CHC in skeletal muscle that are relevant to the pathophysiology of neuromuscular diseases. nih.govresearchgate.net

In humans, two isoforms of the this compound, CHC17 and CHC22, are encoded by separate genes. pnas.org CHC17 is ubiquitously expressed and is the primary component of clathrin-coated vesicles involved in widespread membrane trafficking. pnas.orgrupress.org In contrast, CHC22 is highly expressed in human skeletal muscle and is implicated in specialized membrane organization. pnas.org The ubiquitous CHC plays a significant role in the formation and maintenance of costameres, which are specialized adhesion sites in muscle that connect the sarcomere to the cell membrane (sarcolemma). researchgate.netrupress.org Clathrin forms large, flat, coated lattices at the muscle cell surface that associate with actin filaments and the muscle-specific isoform of α-actinin. rupress.org The depletion of CHC leads to disorganized sarcomeres, detachment of sarcomeres from the sarcolemma, and impaired muscle contractility. researchgate.netrupress.org

Mutations in the gene encoding the this compound, CLTC, have been linked to a spectrum of neurodevelopmental disorders that can include musculoskeletal defects. researchgate.net Furthermore, mutations in proteins that interact with the clathrin machinery, such as dynamin 2, are known to cause centronuclear myopathy, a condition where clathrin plaques are altered. anr.fr These findings underscore the importance of the clathrin machinery in maintaining muscle structure and function.

A significant aspect of this compound's role in muscle pathology relates to alternative splicing. The alternative splicing of exon 31 of the CLTC gene is a key determinant of the structure of the clathrin coat. researchgate.netnih.govnih.gov Inclusion of this exon promotes the formation of large, flat clathrin plaques that are essential for cell adhesion in muscle, whereas its exclusion leads to the formation of smaller, curved clathrin-coated pits associated with endocytosis. researchgate.netnih.govnih.gov

Myotonic Dystrophy

Myotonic dystrophy type 1 (DM1), particularly the severe congenital form (cDM1), is a "spliceopathy" where the normal regulation of alternative splicing is disturbed. anr.fr In DM1, there is a functional loss of RNA binding proteins like MBNL1 and CELF1, leading to the aberrant splicing of numerous transcripts, including that of the this compound. anr.fr

Specifically, in cDM1, there is an abnormal exclusion of exon 31 in the CLTC gene. nih.gov This mis-splicing event is significant because the inclusion of exon 31 is critical for forming the flat clathrin plaques necessary for proper muscle cell adhesion and structure. researchgate.netnih.gov The resulting lack of the muscle-specific isoform of CHC containing exon 31 leads to a reduction in clathrin plaques at the muscle cell membrane. researchgate.netnih.gov Instead, the clathrin machinery defaults to forming coated pits, a structural change that is not suited for the adhesive functions required in muscle tissue. researchgate.netnih.gov

Research has demonstrated a direct link between this splicing defect and muscle pathology. Studies on myotubes from patients with the severe congenital form of myotonic dystrophy showed reduced clathrin plaques. researchgate.netnih.gov Furthermore, experiments involving the forced exclusion of this exon in the muscles of wild-type mice resulted in structural disorganization of the muscle tissue and a reduction in contractile force. researchgate.netnih.govnih.gov This highlights the critical contribution of this specific splicing event to the maintenance of muscle tissue homeostasis. researchgate.netnih.gov The mis-splicing of CLTC exon 31 in cDM1 correlates with disease severity, indicating that the disruption of clathrin plaque formation is a key element in the pathophysiology of the disease. nih.gov

The table below summarizes key research findings on the role of this compound in musculoskeletal pathologies.

Research FindingPathological ContextImplicationReference(s)
Aberrant alternative splicing (exclusion) of CLTC exon 31.Myotonic Dystrophy Type 1 (DM1), especially the congenital form (cDM1).Leads to a switch from adhesive clathrin plaques to endocytic pits, reducing cell adhesion and structural integrity in muscle. anr.frresearchgate.netnih.govnih.gov
Depletion of this compound (CHC).General Muscular Dystrophy Models.Causes loss of sarcomeric organization, detachment of sarcomeres from the sarcolemma, and impaired contractile force. researchgate.netrupress.org
Alteration of clathrin plaques.Centronuclear Myopathy (CNM) caused by mutations in dynamin 2.Suggests a common pathomechanism in certain myopathies involving defective mechanotransduction at costameres. anr.fr
Forced exclusion of CLTC exon 31 in mouse muscle.Experimental model mimicking DM1 splicing defect.Induces structural disorganization and reduced muscle force, confirming the importance of the exon for muscle function. researchgate.netnih.govnih.gov
De novo mutations in the CLTC gene.Various neurodevelopmental disorders.Can result in a wide spectrum of issues, including musculoskeletal defects. researchgate.net

Compound and Gene List

NameType
This compound (CHC)Protein
CHC17Protein Isoform
CHC22Protein Isoform
CLTCGene
MBNL1Protein
CELF1Protein
Dynamin 2Protein
α-actininProtein
ActinProtein

Q & A

Q. How can researchers verify clathrin heavy chain (CHC) knockdown in experimental models like arthropods or mammalian cells?

Methodological approaches include:

  • qRT-PCR : Quantify CHC mRNA levels post-RNAi treatment using primers specific to conserved regions of the gene .
  • Antibody Validation : Use monoclonal antibodies (e.g., X22 or BF-06) validated for Western blot (WB) or immunocytochemistry (ICC) to confirm protein depletion. Include controls like untreated cells and non-targeting RNAi to ensure specificity .
  • Functional Assays : Monitor phenotypic effects such as reduced endocytosis (e.g., transferrin uptake in HeLa cells) or developmental defects (e.g., embryogenesis failure in mites) .

Q. What conserved structural domains of CHC are critical for phylogenetic and functional studies?

CHC contains conserved domains essential for trimerization (clathrin propeller repeats) and interactions with adaptor proteins (e.g., VPS, clathrin-H-link). Use tools like NCBI’s Conserved Domain Database and MAFFT for sequence alignment. Phylogenetic analysis (e.g., RAxML) reveals evolutionary conservation across species, with >70% amino acid identity between arthropods and mammals .

Q. Which antibody clones are optimal for detecting CHC in different experimental applications?

  • WB : Mouse monoclonal X22 (Thermo Fisher, MA1-065) detects human and Xenopus CHC .
  • ICC/IF : TD.1 (Abcam, ab24578) is validated for human samples with minimal cross-reactivity .
  • Knockdown Validation : Antibodies with "Advanced Verification" (e.g., pre-adsorbed with recombinant protein) ensure specificity .

Advanced Research Questions

Q. How does CHC knockdown impair systemic RNAi responses in arthropods?

In Metaseiulus occidentalis, CHC knockdown reduces dsRNA uptake via clathrin-mediated endocytosis, critical for systemic RNAi. Experimental design:

  • Dual RNAi Treatment : Pre-treat mites with CHC dsRNA, followed by a second dsRNA (e.g., cathepsin L). Measure mRNA levels via qRT-PCR to show ~86% CHC knockdown and ~40% reduction in secondary RNAi efficiency .
  • Controls : Include TE buffer and non-targeting dsRNA to exclude off-target effects .

Q. What compensatory mechanisms allow cell survival in CHC-depleted models?

In DT40 chicken B cells, CHC knockout initially triggers apoptosis via disrupted Akt/MAPK signaling. However, variant cell lines (e.g., DKO-S) bypass apoptosis through unknown compensatory pathways. Use conditional knockouts (tetracycline-regulated promoters) to study acute CHC depletion without confounding long-term adaptations .

Q. How do temperature-sensitive CHC mutants aid in studying dynamic endocytosis processes?

  • Mutant Design : Introduce point mutations (e.g., E1584K in the trimerization domain) to create heat-sensitive CHC. At restrictive temperatures (>37°C), clathrin lattices disassemble, blocking endocytosis .
  • Applications : Study real-time vesicle trafficking (e.g., receptor internalization in HeLa cells) using live-cell imaging paired with CHC mutants .

Q. Why does CHC knockdown in some models (e.g., mites) abolish embryogenesis, while others (e.g., DT40 cells) show viability?

  • Species-Specific Roles : In arthropods, CHC is essential for yolk uptake and oocyte development. In DT40 cells, viability depends on residual CHC or alternative endocytic pathways (e.g., caveolin-mediated uptake) .
  • Experimental Validation : Compare RNAi efficiency (e.g., qRT-PCR vs. phenotypic scoring) and use tissue-specific promoters to dissect developmental vs. cellular roles .

Methodological Considerations

Q. How to distinguish clathrin-mediated endocytosis from other pathways in RNAi studies?

  • Pharmacological Inhibitors : Combine CHC siRNA with dynasore (dynamin inhibitor) or methyl-β-cyclodextrin (caveolin disruptor) .
  • Dual Knockdown : Target CHC and alternative endocytosis genes (e.g., caveolin-1) to assess pathway redundancy .

Q. What controls are critical for CHC-related RNAi experiments?

  • Negative Controls : Non-targeting dsRNA and untreated samples.
  • Positive Controls : dsRNA against housekeeping genes (e.g., actin) to confirm RNAi efficacy.
  • Rescue Experiments : Express RNAi-resistant CHC transgenes to confirm phenotype specificity .

Data Interpretation Challenges

Q. How to resolve contradictions in CHC’s role in apoptosis across studies?

  • Cell Type Variability : DT40 cells undergo apoptosis post-CHC knockout, but HeLa variants survive. Use transcriptomics to identify compensatory genes (e.g., antiapoptotic Bcl-2 family members) in resistant lines .
  • Temporal Factors : Acute vs. chronic CHC depletion (e.g., temperature-sensitive mutants vs. RNAi) may yield divergent outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.